Diacylglycerol acyltransferase inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24) |
InChI Key |
ZRAUYWHLGWICJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Diacylglycerol Acyltransferase-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This integral membrane protein, located in the endoplasmic reticulum, esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][3] Due to its pivotal role in lipid homeostasis, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] This technical guide provides an in-depth exploration of the mechanism of action of DGAT1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
The fundamental mechanism of action of DGAT1 inhibitors is the competitive or non-competitive blockage of the DGAT1 enzyme's active site, preventing the binding of its substrates, diacylglycerol and fatty acyl-CoA.[1] This inhibition directly curtails the synthesis of new triglycerides. Recent structural studies have revealed that inhibitors can bind within the fatty acyl-CoA substrate binding tunnel of DGAT1. For instance, some inhibitors block access to the tunnel entrance, while others extend deeper into the enzyme, interacting with catalytic residues.
The downstream consequences of this primary mechanism are multifaceted and tissue-specific, contributing to the overall therapeutic effects of DGAT1 inhibition. These include:
-
Reduced Intestinal Fat Absorption: DGAT1 is highly expressed in the enterocytes of the small intestine, where it is essential for the re-synthesis of triglycerides from dietary fats before their packaging into chylomicrons for secretion into the circulation.[3][4] Inhibition of intestinal DGAT1 leads to a significant reduction in postprandial hyperlipidemia.[5]
-
Altered Gut Hormone Secretion: A key secondary effect of DGAT1 inhibition is the modulation of gut hormone release. By delaying lipid absorption and increasing the delivery of lipids to the distal small intestine, DGAT1 inhibitors stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells.[3][6][7] Conversely, the secretion of glucose-dependent insulinotropic polypeptide (GIP) from K-cells in the proximal intestine may be blunted.[3]
-
Amelioration of Endoplasmic Reticulum (ER) Stress and Inflammation: In pancreatic β-cells, excessive free fatty acids can lead to lipotoxicity, characterized by increased triglyceride accumulation, ER stress, and inflammation, ultimately causing apoptosis. DGAT1 inhibitors have been shown to protect pancreatic β-cells by reducing intracellular lipid accumulation and downregulating ER stress and inflammatory signaling pathways, such as the JNK and p38 pathways.[8][9]
Quantitative Data on DGAT1 Inhibitors
The potency and selectivity of various small molecule DGAT1 inhibitors have been characterized using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Rat DGAT1 IC50 (nM) | Selectivity over DGAT2 | Reference |
| A-922500 | 9 | 22 | - | >5,800-fold | [10] |
| T863 | ~17-49 | ~17-49 | - | >200-fold vs hDGAT2 | [1][11] |
| PF-04620110 | 19-38 | 64 | 94 | >100-fold | [1][3] |
| AZD7687 | 80 | - | - | - | [1] |
| H128 | 98 | - | - | - | [5] |
| Pradigastat (LCQ-908) | - | - | - | - | [1] |
| GSK2973980A | 3 | - | - | - | [1] |
| AZD3988 | 6 | 11 | 5 | - | [1] |
| ABT-046 | 8 | - | - | - | [1] |
| DGAT1-IN-1 | < 10 | - | - | - | [1] |
| Compound 1A | - | - | - | ~160-fold vs A2A receptor | [2] |
| Compound 2A | - | - | - | IC50 of 247 nM vs A2A receptor | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
DGAT1 Inhibition and Gut Hormone Secretion
The inhibition of DGAT1 in the intestine alters lipid transit, leading to increased stimulation of enteroendocrine L-cells in the distal gut and subsequent release of GLP-1 and PYY.
Caption: DGAT1 inhibition alters gut hormone secretion by modulating intestinal lipid transit.
DGAT1 Inhibition and Pancreatic β-Cell Protection
DGAT1 inhibitors can mitigate lipotoxicity-induced ER stress and inflammation in pancreatic β-cells.
Caption: DGAT1 inhibitors protect pancreatic β-cells from lipotoxicity-induced apoptosis.
Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay (Radiolabeled)
This assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglyceride.
Materials:
-
Human small intestinal microsomes (as DGAT1 enzyme source)
-
Dioleoyl glycerol (substrate)
-
[14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)
-
Bovine serum albumin (BSA)
-
DGAT1 inhibitor test compounds
-
Stop solution (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and human intestinal microsomes.
-
Add the DGAT1 inhibitor test compound at various concentrations.
-
Initiate the reaction by adding the substrates, dioleoyl glycerol and radiolabeled fatty acyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Separate the lipids by TLC.
-
Identify the triglyceride band and scrape it from the TLC plate.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter.
-
Calculate the percent inhibition of DGAT1 activity for each inhibitor concentration and determine the IC50 value.
Cell-Based Triglyceride Synthesis Assay
This assay measures the synthesis of new triglycerides in a cellular context.
Materials:
-
HEK293 cells or other suitable cell line expressing DGAT1
-
Cell culture medium
-
[14C]-glycerol or a fluorescently labeled fatty acid
-
Oleic acid complexed to BSA (to stimulate triglyceride synthesis)
-
DGAT1 inhibitor test compounds
-
Lysis buffer
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with the DGAT1 inhibitor test compound for a specified time.
-
Add [14C]-glycerol or a fluorescently labeled fatty acid to the medium, along with oleic acid-BSA to stimulate triglyceride synthesis.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Wash the cells and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the lipids by TLC.
-
Quantify the amount of radiolabeled or fluorescently labeled triglyceride.
-
Determine the effect of the inhibitor on triglyceride synthesis.
In Vivo Oral Lipid Tolerance Test (OLTT)
This animal model assesses the effect of a DGAT1 inhibitor on postprandial lipemia.
Materials:
-
Mice or rats (e.g., C57BL/6)
-
DGAT1 inhibitor test compound formulated for oral administration
-
Vehicle control
-
Corn oil or other lipid source
-
Blood collection supplies (e.g., EDTA tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight.
-
Administer the DGAT1 inhibitor test compound or vehicle by oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a bolus of corn oil by oral gavage.
-
Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6 hours).
-
Separate plasma from the blood samples.
-
Measure the plasma triglyceride concentrations at each time point using a triglyceride assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor on postprandial lipid excursion.
Experimental Workflows
In Vitro DGAT1 Inhibitor Screening Workflow
Caption: A typical workflow for the in vitro screening of DGAT1 inhibitors.
In Vivo Efficacy Testing Workflow (Oral Lipid Tolerance Test)
Caption: Workflow for assessing the in vivo efficacy of DGAT1 inhibitors using an oral lipid tolerance test.
Clinical Perspective and Future Directions
Several DGAT1 inhibitors have advanced to clinical trials. While proof-of-concept has been established with demonstrated reductions in postprandial triglycerides in humans, a significant challenge has been the prevalence of gastrointestinal side effects, particularly diarrhea.[12][13][14] These adverse events are likely a direct consequence of the mechanism of action, namely the malabsorption of dietary fat.
Future research in this area is focused on:
-
Developing tissue-specific inhibitors: Targeting DGAT1 in specific tissues like the liver, while minimizing intestinal exposure, could potentially mitigate gastrointestinal side effects.
-
Investigating combination therapies: Combining DGAT1 inhibitors with other metabolic agents, such as DPP-4 inhibitors, may offer synergistic effects and allow for lower, better-tolerated doses.[7]
-
Exploring novel inhibitor scaffolds: The discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic properties remains a key objective.
References
- 1. adooq.com [adooq.com]
- 2. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gwasstories.com [gwasstories.com]
The Lynchpin of Lipid Storage: A Technical Guide to DGAT1's Role in Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme situated in the endoplasmic reticulum. It catalyzes the final and rate-limiting step in the Kennedy pathway of triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] This pivotal role places DGAT1 at the heart of lipid metabolism, influencing everything from energy storage in adipocytes to dietary fat absorption in the intestine. Dysregulation of DGAT1 activity has been implicated in a range of metabolic disorders, including obesity and fatty liver disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of DGAT1's function, regulation, and the methodologies employed to study this key enzyme.
Enzymatic Function and Kinetics of DGAT1
DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family.[2] It exhibits broad substrate specificity, utilizing a variety of fatty acyl-CoAs and diacylglycerols to synthesize triglycerides. While both DGAT1 and its functional isozyme, DGAT2, catalyze the same reaction, they possess distinct kinetic properties and substrate preferences.
Quantitative Data on DGAT1 and DGAT2 Activity
| Parameter | DGAT1 | DGAT2 | Reference |
| Substrate Preference (Acyl-CoA) | Prefers oleoyl-CoA over palmitoyl-CoA | Can utilize a variety of fatty acyl-CoAs | [3] |
| Substrate Preference (Acyl-Acceptor) | Broader specificity, including retinol | More specific to diacylglycerol | [2] |
| Kinetic Behavior | Exhibits Michaelis-Menten kinetics | Exhibits Michaelis-Menten kinetics | [3] |
| Relative Activity in Adipocytes (Fasting) | Increased | Decreased | [4] |
| Relative Activity in Adipocytes (Re-feeding) | Normalized | Increased | [4] |
Impact of DGAT1 Knockout on Tissue Triglyceride Levels
| Tissue | Triglyceride Level Change in DGAT1 KO Mice | Reference |
| Adipose Tissue | Moderately decreased body fat | [5] |
| Skeletal Muscle (High-Fat Diet) | 46% decrease | [6] |
| Heart (Cardiomyocyte-specific KO) | No significant decrease initially, but leads to accumulation of DAG and ceramides | [7] |
| Liver | Resistant to diet-induced hepatic steatosis | [8] |
The Triglyceride Synthesis Pathway and its Regulation
DGAT1 activity is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic needs.
Signaling Pathway for DGAT1-Mediated Triglyceride Synthesis
Caption: The Kennedy pathway for triglyceride synthesis and its regulation.
Experimental Protocols
In Vitro DGAT1 Activity Assay (Radiolabeled)
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Microsomal fractions from cells or tissues expressing DGAT1
-
1,2-dioleoyl-sn-glycerol (DOG)
-
[14C]Oleoyl-CoA
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, protease inhibitors
-
Stop solution: Chloroform:Methanol (2:1, v/v)
-
Phosphoric acid (2%)
-
TLC plates (silica gel)
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing 5-10 µg of microsomal protein in assay buffer.
-
Add 100 µM of 1,2-dioleoyl-sn-glycerol.
-
Initiate the reaction by adding 25 µM of [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for 10-30 minutes with gentle agitation.
-
Stop the reaction by adding the stop solution.
-
Add 2% phosphoric acid to facilitate phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipids in a small volume of chloroform.
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the triglyceride band using autoradiography or a phosphorimager.
-
Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.[4]
Cellular Triglyceride Synthesis Assay
This assay measures the synthesis of new triglycerides in intact cells.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
[14C]Glycerol or [14C]Oleic acid
-
Cell culture medium
-
DGAT1 inhibitor (e.g., T863, A-922500) or vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (as in the in vitro assay)
-
TLC supplies (as in the in vitro assay)
Procedure:
-
Plate cells in a multi-well plate and grow to desired confluency.
-
Pre-treat cells with the DGAT1 inhibitor or vehicle for 1 hour.
-
Add [14C]glycerol or [14C]oleic acid to the culture medium and incubate for 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using chloroform:methanol.
-
Separate and quantify the radiolabeled triglycerides using TLC and scintillation counting as described in the in vitro assay protocol.[9]
Experimental Workflow for Assessing DGAT1 Inhibition
Caption: A typical workflow for the evaluation of a potential DGAT1 inhibitor.
DGAT1 in Drug Development
The role of DGAT1 in metabolic diseases has made it an attractive target for drug development. Several small molecule inhibitors of DGAT1 have been developed and have shown promise in preclinical studies for the treatment of obesity and related metabolic disorders.
IC50 Values for Select DGAT1 Inhibitors
| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |
| A-922500 | 17.1 ng/mL | Not specified | [9] |
| T863 | Potent inhibitor | Not specified | [3] |
| PF-04620110 | Not specified | Potent inhibitor | [10] |
| Grape Extract | 5.6 µg/mL | Potent inhibition at 100 µg/mL | [9] |
| Apple Peel Extract | 1.4 µg/mL | Potent inhibition at 100 µg/mL | [9] |
| Red Raspberry Leaf Extract | 10.4 µg/mL | Potent inhibition at 100 µg/mL | [9] |
DGAT1 Protein-Protein Interactions
Understanding the protein interaction network of DGAT1 is crucial for elucidating its regulation and function. Techniques such as co-immunoprecipitation and yeast two-hybrid screening are employed to identify interacting partners.
Logical Relationship for Identifying DGAT1 Interacting Proteins
Caption: Logical workflow for the identification and validation of DGAT1 protein-protein interactions.
Conclusion
DGAT1 stands as a central player in the intricate process of triglyceride synthesis and overall lipid homeostasis. Its enzymatic activity is finely tuned to respond to the metabolic state of the organism. The detailed methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted role of DGAT1. A deeper understanding of its function and regulation will undoubtedly pave the way for novel therapeutic strategies targeting metabolic diseases.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Upregulation of myocellular DGAT1 augments triglyceride synthesis in skeletal muscle and protects against fat-induced insulin resistance [jci.org]
- 7. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DGAT1 protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to DGAT1 Inhibitors for Obesity and Type 2 Diabetes Research
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[1][2][3] It catalyzes the final and committed step in the formation of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][4] DGAT1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum of cells in the small intestine, adipose tissue, and liver.[2][5] Due to its pivotal role in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2][6]
The inhibition of DGAT1 is a promising strategy for managing these conditions.[4] Preclinical studies in DGAT1 knockout mice have demonstrated resistance to diet-induced obesity, increased insulin sensitivity, and improved glucose homeostasis.[4][6] These findings have spurred the development of small molecule inhibitors targeting DGAT1, with several compounds advancing to clinical trials. This guide provides a comprehensive overview of the core aspects of DGAT1 inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action of DGAT1 Inhibitors
DGAT1 inhibitors function by blocking the active site of the DGAT1 enzyme, thereby preventing the esterification of diacylglycerol to form triglycerides.[1] This inhibition leads to a reduction in the synthesis and subsequent storage of triglycerides in tissues like the adipose tissue and liver.[1] The primary mechanism of action involves competitive or non-competitive binding to the enzyme, which hinders its catalytic function.
By inhibiting DGAT1 in the gastrointestinal tract, these compounds reduce the absorption of dietary fats, leading to a decrease in postprandial hyperlipidemia.[7] This, in turn, is associated with a range of beneficial metabolic effects, including insulin sensitization, reduction in liver triglycerides, and weight loss in preclinical models.[7] Furthermore, the inhibition of DGAT1 can lead to an increase in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[8][9]
Key DGAT1 Inhibitors in Research
Several small molecule inhibitors of DGAT1 have been developed and investigated for their therapeutic potential. The following sections detail some of the prominent compounds in this class.
Pradigastat (LCQ908)
Pradigastat is a potent and selective DGAT1 inhibitor that has been evaluated in clinical trials.[5][9] It has shown efficacy in reducing triglyceride levels, particularly in patients with familial chylomicronemia syndrome (FCS).[10]
AZD7687
AZD7687 is another selective and reversible DGAT1 inhibitor.[8] Clinical studies have demonstrated its ability to reduce postprandial triglyceride excursion, providing proof of mechanism for gut DGAT1 inhibition.[11] However, its development has been hampered by gastrointestinal side effects.[8][12]
PF-04620110
PF-04620110 is a potent, selective, and orally bioavailable DGAT1 inhibitor.[13] It has demonstrated efficacy in reducing plasma triglyceride levels in preclinical models.[6]
T-863
T-863 is a DGAT1 inhibitor that has been shown to decrease body weight, improve insulin sensitivity, and alleviate hepatic steatosis in diet-induced obese mice.[4][14]
Quantitative Data Presentation
The following tables summarize the quantitative data for the key DGAT1 inhibitors discussed.
Table 1: In Vitro Potency of DGAT1 Inhibitors
| Inhibitor | Target | IC50 | Source |
| Pradigastat (LCQ908) | DGAT1 | 0.157 µM | [15] |
| AZD7687 | Human DGAT1 | 80 nM | [16] |
| Human DGAT1 (liver microsome) | 70 nM | [17] | |
| Human DGAT1 (adipose tissue) | 10 nM | [17] | |
| PF-04620110 | DGAT1 | 19 nM | [13][18][19] |
| T-863 | DGAT1 | 17-49 nM | [4] |
Table 2: Clinical Trial Data for DGAT1 Inhibitors
| Inhibitor | Study Population | Dose | Key Findings | Adverse Effects | Source |
| Pradigastat | Familial Chylomicronemia Syndrome (FCS) patients | 20 mg and 40 mg | 41% and 70% reduction in fasting triglycerides, respectively. | Mild, transient gastrointestinal events. | [10] |
| Pradigastat | Overweight or obese healthy subjects | 1, 5, 10, or 25 mg for 14 days | Dose-dependent suppression of postprandial triglyceride excursions. Suppressed postprandial glucose and insulin, increased GLP-1. | Generally well-tolerated. | [9] |
| AZD7687 | Healthy male subjects | Single doses of 1-60 mg | >75% decrease in incremental Triglyceride AUC at doses ≥5 mg. | Nausea, vomiting, diarrhea. | [11] |
| AZD7687 | Overweight or obese men | 1, 2.5, 5, 10, and 20 mg/day for 1 week | Dose-dependent reductions in postprandial serum triglycerides at doses ≥5 mg. Significant increases in GLP-1 and PYY. | Gastrointestinal side effects, particularly diarrhea, leading to discontinuation. | [8] |
Table 3: Preclinical Data for DGAT1 Inhibitors
| Inhibitor | Animal Model | Dose | Key Findings | Source |
| PF-04620110 | Rat | ≥0.1 mg/kg (oral) | Reduction in plasma triglyceride levels following a lipid challenge. | [6][13] |
| T-863 | Diet-induced obese mice | Oral administration for 2 weeks | Caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity. | [4][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of DGAT1 inhibitors.
DGAT1 Enzyme Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on DGAT1 enzyme activity.
-
Enzyme Source: Human small intestinal microsomal preparations.[20]
-
Substrates: Dioleoyl glycerol and a labeled fatty acyl-CoA (e.g., [³H]n-decanoyl Coenzyme A or palmitoleoyl Coenzyme A).[20][21]
-
Procedure:
-
Prepare a reaction mixture containing the microsomal enzyme source, dioleoyl glycerol, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the labeled fatty acyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
-
Extract the lipids and separate the resulting radiolabeled triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride formed to determine the enzyme activity.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.[4]
Cellular DGAT1 Assay
This assay evaluates the effect of an inhibitor on triglyceride synthesis within a cellular context.
-
Cell Line: Intestinal-derived cell lines such as HT-29 or HepG2 are commonly used.[13][22]
-
Procedure:
-
Culture the cells to confluence in appropriate media.
-
Pre-incubate the cells with the DGAT1 inhibitor at various concentrations.
-
Add a labeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or a labeled fatty acid (e.g., oleic acid).[20]
-
Incubate for a sufficient period to allow for triglyceride synthesis.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC and quantify the amount of labeled triglyceride.
-
-
Data Analysis: Determine the concentration-dependent inhibition of triglyceride synthesis.
In Vivo Lipid Challenge Model
This animal model assesses the in vivo efficacy of a DGAT1 inhibitor on postprandial lipid excursion.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Fast the animals overnight.
-
Administer the DGAT1 inhibitor or vehicle orally at a predetermined time before the lipid challenge.
-
Administer a lipid load (e.g., corn oil) orally.
-
Collect blood samples at various time points post-lipid administration (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Measure plasma triglyceride concentrations in the collected samples.
-
-
Data Analysis: Compare the triglyceride area under the curve (AUC) between the inhibitor-treated and vehicle-treated groups to assess the reduction in postprandial hypertriglyceridemia.[11]
Conclusion
DGAT1 inhibitors represent a promising therapeutic avenue for the management of obesity and type 2 diabetes. Their mechanism of action, centered on the reduction of triglyceride synthesis and absorption, addresses key aspects of these metabolic disorders. While clinical development has been challenged by gastrointestinal side effects for some compounds, the ongoing research and development of new, more tolerable inhibitors hold potential for future therapies. The experimental protocols and data presented in this guide offer a foundational understanding for researchers dedicated to advancing this field. Further investigation into tissue-specific inhibition and the long-term metabolic consequences of DGAT1 modulation will be crucial for the successful translation of these compounds into clinical practice.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. DGAT1 - Wikipedia [en.wikipedia.org]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. adooq.com [adooq.com]
- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
Exploring Diacylglycerol O-Acyltransferase 1 (DGAT1) as a Therapeutic Target for Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final and committed step of triglyceride synthesis. Its pivotal role in lipid metabolism has positioned it as a compelling therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This guide provides a comprehensive overview of DGAT1, detailing its function, the rationale for its therapeutic targeting, and the current landscape of inhibitor development. We present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Introduction to DGAT1
DGAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglyceride (TG).[1][2][3] This process is fundamental for the storage of energy in adipose tissue and the absorption of dietary fats in the small intestine.[4][5] Genetic studies in mice have provided strong validation for DGAT1 as a therapeutic target. Mice lacking DGAT1 (DGAT1 knockout) are resistant to diet-induced obesity, exhibit enhanced insulin and leptin sensitivity, and are protected from hepatic steatosis.[6][7][8] These compelling preclinical findings have spurred the development of small molecule inhibitors aimed at recapitulating these metabolic benefits in humans.
DGAT1 Signaling and Regulation
The activity and expression of DGAT1 are regulated by various metabolic signals, highlighting its central role in maintaining energy homeostasis.
Upstream Regulation
-
Glucose: Studies have shown that glucose can preferentially enhance the mRNA expression of DGAT1.[9]
-
Insulin: While insulin has a more pronounced effect on the expression of DGAT2, its interplay with glucose metabolism indirectly influences the substrate availability for DGAT1.[2][9]
-
MEK-ERK Pathway: In cultured hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of DGAT1. Inhibition of this pathway leads to an increase in DGAT1 mRNA.[2][10]
Downstream Effects
Inhibition of DGAT1 leads to a cascade of metabolic changes:
-
Reduced Triglyceride Synthesis: The primary effect is the decreased production of triglycerides, leading to lower lipid accumulation in tissues like the liver and adipose tissue.[6][11]
-
Delayed Fat Absorption: In the intestine, DGAT1 inhibition delays the absorption of dietary fats, resulting in a blunted postprandial triglyceride excursion.[11]
-
Improved Insulin Sensitivity: By reducing lipid accumulation and potentially through other mechanisms, DGAT1 inhibition enhances insulin sensitivity.[6][11]
-
Increased GLP-1 and PYY Secretion: Some studies suggest that DGAT1 inhibitors can stimulate the secretion of anorexigenic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[12]
Signaling Pathway of DGAT1 in Metabolic Regulation
Caption: Simplified signaling pathway illustrating the regulation and metabolic consequences of DGAT1 activity.
DGAT1 Inhibitors in Development
Several small molecule inhibitors of DGAT1 have been developed and evaluated in both preclinical and clinical settings.
Preclinical Data Summary
The following table summarizes the in vitro potency of key DGAT1 inhibitors.
| Compound | Target | IC50 (nM) | Cell-based TG Synthesis IC50 (nM) | Selectivity | Reference |
| PF-04620110 | Human DGAT1 | 19 | 8 (HT-29 cells) | >1000-fold vs DGAT2 | [10][13][14] |
| T863 | Human DGAT1 | 15 | - | No inhibition of MGAT3, DGAT2, MGAT2 | [6][11][15][16][17] |
| Pradigastat (LCQ-908) | DGAT1 | Potent and selective | - | - | [7][18] |
| AZD7687 | DGAT1 | - | - | Selective | [8] |
Animal Model Data
Studies in various rodent models have demonstrated the in vivo efficacy of DGAT1 inhibitors.
| Compound | Animal Model | Dose | Key Findings | Reference |
| PF-04620110 | db/db mice | 0.3, 3, 15 mg/kg for 21 days | Significant reduction in hepatic triglycerides. | [12] |
| T863 | Diet-induced obese mice | 30 mg/kg (oral) | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [6][11][16] |
| A-922500 | Multiple rodent models | 0.03, 0.3, 3 mg/kg (oral) | Dose-dependently attenuated postprandial rise in serum triglycerides. | [19] |
Clinical Trial Data
Several DGAT1 inhibitors have advanced to human clinical trials.
| Compound | Study Population | Dose | Key Findings | Adverse Events | Reference |
| Pradigastat (LCQ-908) | Familial Chylomicronemia Syndrome (FCS) patients | 20 mg, 40 mg daily for 21 days | 41% and 70% reduction in fasting triglycerides, respectively. Substantial reductions in postprandial triglycerides. | Mild, transient gastrointestinal events. | [4][5][7][20] |
| AZD7687 | Overweight/obese men | 1, 2.5, 5, 10, 20 mg/day for 1 week | Dose-dependent reductions in postprandial serum triglycerides. Significant increases in GLP-1 and PYY. | Gastrointestinal side effects, primarily diarrhea, leading to discontinuation at higher doses. | [1][8][21][22] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of DGAT1 activity and the effects of its inhibitors.
DGAT1 Enzyme Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring DGAT1 activity in cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction containing DGAT1
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
Substrates: 1,2-dioleoyl-sn-glycerol (DAG), Oleoyl-CoA
-
Radiolabeled substrate: [14C]-Oleoyl-CoA
-
DGAT1 inhibitor or vehicle (DMSO)
-
Quenching solution: Chloroform:Methanol (2:1)
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
Procedure:
-
Prepare the reaction mixture in the assay buffer containing DAG and the test inhibitor at various concentrations.
-
Pre-incubate the cell lysate or microsomal fraction with the reaction mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of cold Oleoyl-CoA and [14C]-Oleoyl-CoA.
-
Incubate the reaction for 15-30 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the phases.
-
Spot the lipid-containing lower phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate triglycerides from other lipids.
-
Visualize the radiolabeled triglyceride product using a phosphorimager and quantify the radioactivity.
-
Calculate the percentage of inhibition relative to the vehicle control.
Workflow for In Vitro DGAT1 Enzyme Activity Assay
Caption: Step-by-step workflow for a typical in vitro DGAT1 enzyme activity assay.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.
Materials:
-
Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
DGAT1 inhibitor or vehicle (DMSO)
-
Radiolabeled fatty acid (e.g., [14C]-oleic acid) complexed to BSA
-
Lysis buffer
-
Scintillation counter or equipment for lipid extraction and TLC as described above.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with the DGAT1 inhibitor or vehicle for a specified period (e.g., 1-2 hours).
-
Add the [14C]-oleic acid-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for fatty acid uptake and incorporation into triglycerides.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and either directly measure the total incorporated radioactivity using a scintillation counter or perform lipid extraction and TLC to specifically quantify radiolabeled triglycerides.
-
Normalize the results to total protein concentration.
Western Blot for DGAT1 Expression
This protocol allows for the detection and quantification of DGAT1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DGAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DGAT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Challenges and Future Directions
While the therapeutic potential of DGAT1 inhibition is clear, several challenges remain. The most significant hurdle observed in clinical trials has been the gastrointestinal side effects, including nausea, vomiting, and diarrhea, particularly at higher doses.[1][3][8][21][22] These adverse events are likely mechanism-based, arising from the inhibition of intestinal fat absorption.
Future research and development efforts should focus on:
-
Developing intestine-specific or targeted inhibitors: Limiting the systemic exposure of DGAT1 inhibitors may mitigate off-target effects and improve the therapeutic window.
-
Investigating combination therapies: Combining a DGAT1 inhibitor with agents that have complementary mechanisms of action could allow for lower, better-tolerated doses while achieving robust efficacy.
-
Understanding the role of DGAT1 in different tissues: Further elucidation of the tissue-specific functions of DGAT1 will be crucial for designing safer and more effective therapeutic strategies.
Conclusion
DGAT1 remains a highly validated and promising target for the treatment of metabolic diseases. The wealth of preclinical data underscores its importance in regulating lipid homeostasis and insulin sensitivity. While clinical development has been hampered by gastrointestinal tolerability issues, the lessons learned are invaluable for guiding the next generation of DGAT1-targeted therapies. With a deeper understanding of its biology and the development of more refined therapeutic agents, DGAT1 inhibition holds the potential to become a valuable tool in the management of obesity, type 2 diabetes, and related metabolic disorders.
References
- 1. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. discovery-of-pf-04620110-a-potent-selective-and-orally-bioavailable-inhibitor-of-dgat-1 - Ask this paper | Bohrium [bohrium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. jscimedcentral.com [jscimedcentral.com]
- 19. embopress.org [embopress.org]
- 20. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gwasstories.com [gwasstories.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This document details the experimental protocols, quantitative data from preclinical and clinical studies, and the underlying signaling pathways and discovery workflows.
Introduction to DGAT1 as a Therapeutic Target
Diacylglycerol O-acyltransferase 1 (DGAT1) is a microsomal enzyme that plays a crucial role in the biosynthesis of triglycerides by catalyzing the esterification of diacylglycerol with a fatty acyl-CoA.[1] DGAT1 is highly expressed in the small intestine, where it is involved in the absorption of dietary fats, and also in adipose tissue and the liver.[2][3] Genetic knockout studies in mice have demonstrated that the absence of DGAT1 leads to resistance to diet-induced obesity, increased insulin sensitivity, and reduced hepatic steatosis.[4][5][6] These findings have spurred significant interest in the development of small molecule inhibitors of DGAT1 as potential therapeutics for metabolic disorders.[7]
Discovery and Optimization of Novel DGAT1 Inhibitors
The discovery of novel DGAT1 inhibitors has employed a variety of modern drug discovery techniques, from high-throughput screening to computational modeling.
2.1. Screening and Lead Identification
-
High-Throughput Screening (HTS): Large chemical libraries, often containing hundreds of thousands of compounds, are screened to identify initial "hits" that inhibit DGAT1 activity. This is often accomplished using fluorescence-based assays that are amenable to automation.[8][9]
-
Virtual Screening: Computational methods are used to screen large databases of virtual compounds to identify those with a high probability of binding to the DGAT1 active site. These methods include:
-
Machine Learning: Algorithms such as Support Vector Machine (SVM), Naive Bayes (NB), and Random Forest (RP) are trained on known DGAT1 inhibitors to predict the activity of new compounds.[10][11]
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which is then used as a query to search for novel scaffolds.[10][11]
-
3D-QSAR (Quantitative Structure-Activity Relationship): These models correlate the 3D properties of molecules with their biological activity to guide the design of more potent inhibitors.[10][11]
-
2.2. Lead Optimization
Once initial lead compounds are identified, a process of iterative chemical modification is undertaken to improve their potency, selectivity, and pharmacokinetic properties. This process, often referred to as medicinal chemistry, aims to enhance the drug-like characteristics of the lead compounds. Parallel medicinal chemistry (PMC) has been effectively used to accelerate the optimization of DGAT1 inhibitors by enabling the rapid synthesis and testing of libraries of related compounds.[12] This approach led to the development of highly potent and selective benzimidazole-based DGAT1 inhibitors.[12] Other notable chemical series that have been explored include quinoline carboxylic acids and piperidinyl-oxy-cyclohexanecarboxylic acids.[7][13]
Signaling Pathway of Triglyceride Synthesis
DGAT1 catalyzes the final and committed step in the synthesis of triglycerides. The pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Quantitative Data on DGAT1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of several representative DGAT1 inhibitors.
Table 1: In Vitro Potency of Selected DGAT1 Inhibitors
| Compound | Chemical Class | IC50 (nM) | Target Species | Reference |
| T863 | Not Specified | 49 (CPM assay), 17 (TLC assay) | Human/Mouse | [8] |
| PF-04620110 | Pyrimidooxazepinone | 19 | Human | [5] |
| A-922500 | Not Specified | Not Specified (Potent) | Not Specified | [14] |
| AZD7687 | Not Specified | Not Specified (Selective) | Human | [15] |
| Compound 1A | Benzimidazole | Potent | Human | [7] |
| Compound 5B | Piperidinyl-oxy-cyclohexanecarboxylic acid | Potent | Human | [7] |
| Pradigastat (LCQ-908) | Not Specified | Not Specified | Human | [7] |
Table 2: In Vivo Efficacy of Selected DGAT1 Inhibitors
| Compound | Animal Model | Dose | Key Findings | Reference |
| T863 | Diet-induced obese mice | 10 mg/kg (oral) | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [8] |
| PF-04620110 | Rodents | ≥0.1 mg/kg | Reduction of plasma triglyceride levels in a lipid challenge. | [5] |
| A-922500 | Rodents (mice, rats, hamsters) | 0.03, 0.3, 3 mg/kg (oral) | Dose-dependently attenuated the postprandial rise in serum triglycerides. | [14] |
| Compound 5B | Wild-type mice | 10 mg/kg/day for 6 days | Reduced cumulative body weight gain and food intake. | [7] |
| H128 | db/db mice | Not Specified | Reduced body weight gain, hyperlipidemia, and hepatic steatosis. | [4] |
Table 3: Clinical Trial Results for DGAT1 Inhibitors
| Compound | Study Phase | Population | Key Findings | Side Effects | Reference |
| Pradigastat (LCQ-908) | Phase II | Patients with familial chylomicronemia syndrome | 40% reduction in fasting triglyceride levels. | Diarrhea in >50% of patients. | [2][7] |
| AZD7687 | Phase I | Overweight or obese men | Dose-dependent reductions in postprandial serum triglycerides; significant increases in GLP-1 and PYY. | Gastrointestinal side effects (diarrhea), leading to discontinuation. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of DGAT1 inhibitors.
5.1. In Vitro Assays
-
Fluorescence-based DGAT1 Assay (CPM Assay):
-
Principle: This assay detects the Coenzyme A (CoASH) released during the DGAT1-mediated reaction using a thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). The resulting CoA-CPM product is highly fluorescent.[8]
-
Enzyme Source: Microsomes from human small intestine or cells overexpressing DGAT1.[8][17]
-
Substrates: 1,2-dioleoyl-rac-glycerol (DOG) and oleoyl-CoA.[8]
-
Procedure: The reaction is initiated by adding the enzyme source to a buffer containing the substrates and CPM. The fluorescence is measured at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[8]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%, is calculated from a dose-response curve.[8]
-
-
TLC-based DGAT1 Assay:
-
Principle: This assay measures the incorporation of a radiolabeled acyl-CoA into triacylglycerol (TAG).
-
Substrates: 1,2-diacylglycerol and [14C]oleoyl-CoA.
-
Procedure: The reaction mixture is incubated, and the lipids are then extracted. The extracted lipids are separated by thin-layer chromatography (TLC).
-
Data Analysis: The amount of radiolabeled TAG is quantified using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity by liquid scintillation counting.
-
-
Cellular DGAT1 Assay:
-
Principle: This assay measures the synthesis of TAG in intact cells.[17]
-
Cell Line: Human intestinal cell lines such as Caco-2 or HT-29 are commonly used.[18]
-
Procedure: Cells are incubated with a radiolabeled precursor, such as [14C]-glycerol or [14C]-oleic acid, in the presence of the test compound. The lipids are then extracted from the cells and separated by TLC to quantify the amount of newly synthesized radiolabeled TAG.[17][18]
-
5.2. In Vivo Assays
-
Lipid Tolerance Test (LTT):
-
Principle: This model assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat.[14]
-
Animal Models: Fasted rodents (e.g., C57BL/6 mice, Sprague-Dawley rats).[14]
-
Procedure: The test compound or vehicle is administered orally. After a set period (e.g., 30 minutes), a bolus of corn oil is given via oral gavage. Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) to measure serum triglyceride levels.[14][18]
-
Data Analysis: The area under the curve (AUC) of the postprandial triglyceride excursion is calculated and compared between the treated and vehicle groups.[14]
-
-
Diet-Induced Obesity (DIO) Model:
-
Principle: This model evaluates the chronic effects of a DGAT1 inhibitor on body weight, adiposity, and metabolic parameters in an obesity-prone setting.[8]
-
Animal Model: Mice fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[8]
-
Procedure: The obese mice are treated daily with the test compound or vehicle for a specified duration (e.g., 2-4 weeks). Body weight and food intake are monitored regularly. At the end of the study, blood and tissues (e.g., liver, adipose tissue) are collected for analysis of triglycerides, insulin, and other metabolic markers.[8]
-
-
Pharmacokinetic (PK) Studies:
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.[8]
-
Procedure: A single dose of the compound is administered to animals (e.g., mice or rats) via oral gavage or intravenous injection. Blood samples are collected at multiple time points, and the concentration of the compound in the plasma is measured using LC-MS/MS.[8]
-
Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life are calculated.[19]
-
Conclusion
The inhibition of DGAT1 has been extensively validated in preclinical models as a promising therapeutic strategy for managing obesity and related metabolic disorders. A diverse range of potent and selective DGAT1 inhibitors has been discovered through a combination of traditional and modern drug discovery approaches. However, the translation of these promising preclinical findings to clinical success has been hampered by significant gastrointestinal side effects, primarily diarrhea, observed in human trials.[15][16] These adverse effects are likely a direct consequence of the mechanism of action, namely the inhibition of fat absorption in the gut. Future research in this area may focus on developing intestinally targeted inhibitors with minimal systemic exposure to mitigate these side effects or exploring combination therapies that could allow for lower, better-tolerated doses of DGAT1 inhibitors.[20]
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - ProQuest [proquest.com]
- 12. Accelerating the discovery of DGAT1 inhibitors through the application of parallel medicinal chemistry (PMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gwasstories.com [gwasstories.com]
- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. pubs.acs.org [pubs.acs.org]
The Impact of DGAT1 Inhibition on Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and only committed step in the primary pathway for triglyceride (TG) synthesis.[1][2][3] This integral membrane protein, located in the endoplasmic reticulum, esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[2][4] DGAT1 is highly expressed in tissues with active triglyceride synthesis, particularly the small intestine, adipose tissue, and liver.[5][6][7] Its pivotal role in fat absorption and storage has made it a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, hyperlipidemia, and nonalcoholic fatty liver disease (NAFLD).[5][6][8] Genetic deletion of DGAT1 in mice confers resistance to diet-induced obesity and hepatic steatosis while increasing sensitivity to insulin and leptin, highlighting the therapeutic potential of its pharmacological inhibition.[3][6] This guide provides an in-depth technical overview of the molecular and physiological impacts of DGAT1 inhibition on fatty acid metabolism, summarizing key quantitative data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action of DGAT1 Inhibition
DGAT1 inhibitors function by blocking the enzyme's catalytic activity, thereby preventing the synthesis of triglycerides from diacylglycerol and fatty acyl-CoAs.[9] Some small-molecule inhibitors bind directly to the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, effectively blocking substrate access and halting triglyceride formation.[9] This blockade has profound downstream effects on how cells and tissues process fatty acids. Instead of being esterified and stored as neutral lipids, fatty acids are rerouted towards other metabolic pathways. The primary consequences are a reduction in intestinal fat absorption and an increase in fatty acid oxidation.[9][10] This shift from lipid storage to lipid utilization is the fundamental mechanism behind the therapeutic benefits observed with DGAT1 inhibition.
Quantitative Effects of DGAT1 Inhibition on Metabolic Parameters
Pharmacological inhibition of DGAT1 has been shown to significantly improve metabolic profiles in various preclinical models and in human clinical trials. The effects are most pronounced on plasma triglyceride levels, hepatic steatosis, and body weight.
Table 1: Effects of DGAT1 Inhibitors on Plasma Lipids
| Inhibitor | Model | Dose | Duration | Fasting Triglyceride Reduction | Reference |
| A-922500 | Zucker Fatty Rat | 3 mg/kg | 14 days | 39% | [1] |
| A-922500 | Hyperlipidemic Hamster | 3 mg/kg | 14 days | 53% | [1] |
| H128 | db/db Mice | 10 mg/kg | 5 weeks | Significant reduction | [5] |
| T863 | Diet-Induced Obese (DIO) Mice | 10 mg/kg | 15 days | ~50% | [11] |
| Pradigastat | FCS Patients | 40 mg | 21 days | 70% (from Day -1) | [12] |
| AZD7687 | Overweight/Obese Men | ≥5 mg/day | 7 days | Dose-dependent reduction | [13] |
Table 2: Effects of DGAT1 Inhibitors on Body Weight and Liver Health
| Inhibitor | Model | Dose | Duration | Key Outcomes | Reference |
| H128 | db/db Mice | 10 mg/kg | 5 weeks | Significant inhibition of body weight gain; Markedly ameliorated hepatic steatosis (decreased liver weight, lipid droplets, TG content) | [5] |
| T863 | DIO Mice | 10 mg/kg | 15 days | ~10% body weight loss; ~60% reduction in liver triglycerides | [11] |
| Antisense Oligonucleotide | High-Fat Diet Mice | N/A | N/A | Protected against high-fat-diet-induced fatty liver; Reduced hepatic TG by ~80% | [14][15] |
| DGAT1i | High-Fat Diet Rats | 9 mg/kg | Acute | 23% reduction in energy intake after 8 hours | [10] |
Impact on Key Metabolic Pathways
Intestinal Fat Absorption and Chylomicron Formation
The small intestine has the highest levels of DGAT1 expression, where it is essential for the re-esterification of dietary fatty acids into triglycerides for packaging into chylomicrons.[5][16] Inhibition of DGAT1 acutely blunts postprandial hypertriglyceridemia by delaying and reducing the absorption of dietary fat.[5][11] This leads to an accumulation of lipids within enterocytes, particularly in the distal part of the small intestine, and a reduction in the secretion of chylomicrons into circulation.[11][17] Studies have also shown that DGAT1 inhibition can lead to the formation of smaller chylomicrons.[17]
Hepatic Fatty Acid Metabolism and Steatosis
In the liver, DGAT1 plays a specific role in the esterification of exogenous fatty acids delivered from circulation.[14][15] By inhibiting this process, DGAT1 inhibitors protect against hepatic steatosis induced by high-fat diets or fasting.[14][15] The mechanism involves both reducing triglyceride synthesis and increasing fatty acid oxidation.[14] Studies show that pharmacological DGAT1 inhibition or genetic knockout leads to a significant upregulation of genes involved in fatty acid oxidation, including Carnitine Palmitoyltransferase 1 (CPT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][18]
Adipose Tissue and Systemic Energy Expenditure
DGAT1-deficient mice are resistant to obesity due to increased energy expenditure rather than decreased food intake.[5] This phenotype is linked to a shift in substrate utilization, where fatty acids are preferentially oxidized for energy. The inhibition of triglyceride synthesis in adipocytes leads to an accumulation of fatty acyl-CoA, which can activate pathways promoting fatty acid oxidation, potentially mediated by AMPK activation.[19] This "futile lipid cycling," where fatty acids are liberated through lipolysis but blocked from re-esterification, drives energy expenditure.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 8. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]
- 9. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific role for acyl CoA:Diacylglycerol acyltransferase 1 (Dgat1) in hepatic steatosis due to exogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
The Role of DGAT1 Gene Variants in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[1] Located in the endoplasmic reticulum, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][3] This process is central to the storage of metabolic energy in the form of lipid droplets.[4] Beyond its canonical role in TG synthesis, DGAT1 is also involved in the synthesis of diacylglycerols, wax esters, and retinyl esters.[5] Given its pivotal role in lipid homeostasis, genetic variations and inhibition of DGAT1 have profound effects on metabolism, making it a subject of intense research and a potential therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[6][7] This guide provides an in-depth technical overview of DGAT1 gene variants and their impact on lipid metabolism, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
DGAT1 in the Triglyceride Synthesis Pathway
DGAT1 is one of two key enzymes that catalyze the final step in the glycerol phosphate pathway of triglyceride synthesis.[2][8] While both DGAT1 and DGAT2 perform the same catalytic function, they are encoded by unrelated genes and exhibit distinct tissue expression patterns and physiological roles.[5][9] DGAT1 is ubiquitously expressed, with high levels in the small intestine, adipose tissue, and mammary glands.[8] In the intestine, DGAT1 is essential for the re-esterification of dietary fatty acids into triglycerides for packaging into chylomicrons.[1][10]
Caption: The Kennedy pathway of triglyceride synthesis, highlighting the final step catalyzed by DGAT1 and DGAT2.
Quantitative Effects of DGAT1 Deficiency on Lipid Metabolism in Murine Models
Studies using DGAT1 knockout (Dgat1-/-) mice have been instrumental in elucidating its physiological role. These mice are viable but exhibit a lean phenotype and are resistant to diet-induced obesity, primarily due to increased energy expenditure.[11][12] Below is a summary of the quantitative effects of DGAT1 deficiency on various metabolic parameters.
| Parameter | Genotype/Condition | Tissue | Effect of DGAT1 Deficiency | Reference |
| Triglyceride (TG) Levels | Chow-fed | White Adipose Tissue (WAT) | 30-40% reduction | [11] |
| Chow-fed | Skeletal Muscle | 30-40% reduction | [11] | |
| High-fat diet | Liver | ~82% reduction (157 ± 28 vs 28 ± 16 mg/g) | [11] | |
| Middle-aged | Heart | ~40-50% reduction | [12] | |
| Middle-aged | Skeletal Muscle | ~40-50% reduction | [12] | |
| Newborn (Dgat1/Dgat2 double KO) | Whole Body | Reduced to ~1-3% of Wild Type | [13] | |
| Diacylglycerol (DAG) Levels | Cardiomyocyte-specific KO | Heart | 85% increase | [14] |
| Ceramide Levels | Cardiomyocyte-specific KO | Heart | 95% increase | [14] |
| Free Fatty Acid (FFA) Levels | Cardiomyocyte-specific KO | Heart | ~60% increase | [14] |
| Fatty Acid Composition (TG) | Chow-fed | WAT & Skeletal Muscle | Relative decrease in monounsaturated (16:1, 18:1) and increase in saturated (16:0, 18:0) fatty acids | [11] |
| Plasma Lipids | Middle-aged females | Plasma | ~35% lower total cholesterol (61 ± 5 vs 39 ± 3 mg/dL) | [12] |
| Gene Expression | Chow-fed | Brown Adipose Tissue (BAT) | ~70% increase in UCP1 | [11] |
| Chow-fed | WAT | Increase in UCP3, PPARα, Acyl CoA oxidase; Decrease in PPARγ, Fatty acid synthase, Leptin (ob) mRNA (~50%) | [11] |
Human DGAT1 Variants and Clinical Manifestations
In humans, mutations in the DGAT1 gene are associated with severe congenital diarrheal disorders and protein-losing enteropathy.[15] These mutations often lead to reduced or absent DGAT1 expression, resulting in impaired intestinal fat absorption, chronic diarrhea, vomiting, and failure to thrive.[15][16] Affected individuals often require total parenteral nutrition.[16] A novel homozygous missense variant and a splice site mutation in intron 8 have been identified in families with protein-losing enteropathy.[15] These findings underscore the critical, non-redundant role of DGAT1 in human intestinal lipid metabolism.
Experimental Protocols & Workflows
In Vitro DGAT1 Activity Assay
Measuring DGAT1 enzymatic activity is fundamental to studying its function and identifying potential inhibitors. Several methods exist, commonly involving radiolabeled or fluorescent substrates.
Protocol: Radiolabeled DGAT1 Activity Assay [17][18]
-
Cell Lysate/Microsome Preparation:
-
Harvest cells (e.g., DGAT1-expressing SUM159 or HEK293T cells) and wash with PBS.
-
Lyse cells via sonication in an ice-cold lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).
-
Isolate the membrane fraction containing DGAT1 by centrifugation. Determine protein concentration using a standard method like the Bradford assay.
-
-
Assay Reaction:
-
Pre-incubate cell lysate/microsomes (5-10 µg protein) with a DGAT2 inhibitor (e.g., PF-06424439) on ice for 30 minutes to ensure specificity for DGAT1 activity.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.4)
-
25 mM MgCl₂ (this high concentration favors DGAT1 activity)[18]
-
Delipidated BSA
-
100-200 µM 1,2-dioleoyl-sn-glycerol (DAG substrate)
-
25-50 µM oleoyl-CoA substrate containing a [¹⁴C]-oleoyl-CoA tracer.
-
-
Initiate the reaction by adding the reaction mixture to the lysate.
-
Incubate at 37°C with gentle agitation for 30 minutes.
-
-
Lipid Extraction and Analysis:
-
Quench the reaction by adding chloroform/methanol (2:1 v/v), followed by phosphoric acid for phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Separate the lipids using thin-layer chromatography (TLC) with a hexane/diethyl ether/acetic acid (80:20:1) solvent system.
-
Identify the triglyceride band by comparison to a standard.
-
Scrape the TG band and quantify the incorporated radioactivity using a scintillation counter to determine DGAT1 activity.
-
Caption: Experimental workflow for an in vitro DGAT1 activity assay using a radiolabeled substrate.
Workflow for Tissue Lipid Profile Analysis
Analyzing the lipid composition of tissues from Dgat1-/- mice compared to wild-type controls is essential for understanding the functional consequences of DGAT1 deficiency.
References
- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. The Role of DGAT1 in Triglyceride Uptake, Synthesis and Storage [escholarship.org]
- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 12. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]
- 13. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. DGAT1 - Wikipedia [en.wikipedia.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro DGAT1 Enzyme Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce TG.[1] This process is central to energy storage and metabolism. DGAT1 is highly expressed in the small intestine, liver, and adipose tissue.[1] Its role in metabolic diseases such as obesity and diabetes has made it a significant target for drug development. Accurate and reliable in vitro assays are crucial for screening DGAT1 inhibitors and understanding its enzymatic function. This document provides detailed protocols for various DGAT1 activity assays, data presentation guidelines, and troubleshooting advice.
DGAT1 Signaling and Metabolic Pathway
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER)[1]. Its activity is influenced by substrate availability and transcriptional regulation. Key transcription factors like C/EBPα and PPARγ, which are involved in adipogenesis, can upregulate DGAT1 expression.[1] The MEK-ERK signaling pathway has also been shown to regulate DGAT1 mRNA levels.[1] DGAT1 can form homodimers or homotetramers, with both forms being enzymatically active.[2] In some contexts, DGAT1 has been found to physically associate with Phospholipid:Diacylglycerol Acyltransferase 1 (PDAT1) to enhance triglyceride synthesis.[3][4]
DGAT1 Signaling Pathway
Experimental Protocols
Several methods can be employed to measure in vitro DGAT1 activity. The choice of assay depends on the required throughput, sensitivity, and available equipment.
Fluorescent-Based Assay
This high-throughput method utilizes a fluorescently labeled fatty acyl-CoA substrate.
Workflow:
Fluorescent DGAT1 Assay Workflow
Methodology:
-
Enzyme Source Preparation: Isolate microsomes from cells or tissues expressing DGAT1.
-
Reaction Mixture Preparation: In a glass tube, prepare a master mix containing Tris-HCl (pH 7.4), MgCl₂, and 1,2-diacylglycerol (DOG).
-
Initiation: Add the microsomal protein to the reaction mixture.
-
Substrate Addition: Add a fluorescent fatty acyl-CoA, such as NBD-palmitoyl-CoA, to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a chloroform:methanol (2:1) solution.
-
Lipid Separation: Separate the lipid products using thin-layer chromatography (TLC).
-
Detection: Visualize and quantify the fluorescently labeled triglyceride product using a fluorescence imager.
Radioactive Assay
This classic and highly sensitive method uses a radiolabeled substrate.
Methodology:
-
Enzyme Source: Use microsomal fractions from cells or tissues.
-
Reaction Cocktail: Prepare a reaction mixture containing Tris-HCl (pH 7.4), MgCl₂, delipidated BSA, and 1,2-dioleoylglycerol.[5]
-
Substrate: Use [¹⁴C]-oleoyl-CoA as the radiolabeled substrate.[5]
-
Inhibitor Control: For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., PF-04620110) before adding the substrate.[5] To ensure specificity for DGAT1, a DGAT2 inhibitor (e.g., PF-06424439) can also be included.[5]
-
Incubation: Carry out the reaction at 37°C with gentle agitation.[5]
-
Quenching: Stop the reaction by adding chloroform:methanol (2:1, v/v).[5]
-
Lipid Extraction and Separation: Extract the lipids and separate them by TLC using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[5]
-
Detection: Expose the TLC plate to a phosphor imager screen to visualize and quantify the radioactive triglyceride bands.[5]
ELISA-Based Assay
This method quantifies the DGAT1 protein itself, which can be an indirect measure of potential activity.
Methodology:
-
Plate Preparation: A microplate is pre-coated with a DGAT1-specific antibody.
-
Sample/Standard Addition: Add standards and samples (cell lysates, tissue homogenates) to the wells and incubate.
-
Detection Antibody: Add a biotin-conjugated anti-DGAT1 antibody and incubate.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate.
-
Substrate Addition: Add TMB substrate solution, leading to a color change in the presence of DGAT1.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm. The concentration of DGAT1 is proportional to the optical density.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro IC₅₀ Values of Selected DGAT1 Inhibitors
| Compound | Assay Type | Enzyme Source | IC₅₀ | Reference |
| T-863 | Fluorescent (CPM) | Human DGAT1 | 49 nM | [6] |
| T-863 | TLC-based | Human DGAT1 | 17 nM | [6] |
| A-922500 | Not specified | Human DGAT1 | 9 nM | [7][8] |
| A-922500 | Not specified | Mouse DGAT1 | 22 nM | [7][8] |
| PF-04620110 | Radioactive | Not specified | 10 µM (used concentration) | [5] |
| Apple Peel Extract | Cell-free | Human intestinal microsomes | 1.4 µg/mL | [6] |
| Grape Extract | Cell-free | Human intestinal microsomes | 5.6 µg/mL | [6] |
| Red Raspberry Leaf Extract | Cell-free | Human intestinal microsomes | 10.4 µg/mL | [6] |
| Apricot/Nectarine Extract | Cell-free | Human intestinal microsomes | 3.4 µg/mL | [6] |
Table 2: Specific Activity of DGAT1 from Various Sources
| Enzyme Source | Substrate(s) | Specific Activity | Reference |
| Bovine Subcutaneous Adipose Tissue Microsomes | Oleoyl-CoA, sn-1,2-diacylglycerols | Generally higher than IM adipose or muscle | [9] |
| Bovine Intramuscular Adipose Tissue Microsomes | Oleoyl-CoA, sn-1,2-diacylglycerols | Lower than SC adipose | [9] |
| Bovine Muscle Microsomes | Oleoyl-CoA, sn-1,2-diacylglycerols | Lower than SC adipose | [9] |
| Developing Sunflower Seed Microsomes | 18:2-CoA | Higher than with 18:1-CoA | [10] |
| Developing Safflower Seed Microsomes | 18:1-CoA | Higher than with 18:2-CoA | [10] |
| Mouse Liver Microsomes (High-fat diet) | [¹⁴C]-oleoyl-CoA | ~1.5 nmol/mg/min | [11] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or No Enzyme Activity | Inactive enzyme | Ensure proper storage of microsomal fractions (-80°C). Avoid repeated freeze-thaw cycles. |
| Substrate degradation | Prepare fresh substrate solutions. Store acyl-CoAs at -20°C or below. | |
| Incorrect buffer pH | Verify the pH of the Tris-HCl buffer. | |
| Presence of inhibitors in the sample | Avoid using interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) in sample preparation.[12] | |
| High Background Signal | Non-enzymatic substrate breakdown | Run a no-enzyme control to determine the level of background. |
| Contamination of reagents | Use high-purity reagents and sterile techniques. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components.[12] |
| Incomplete homogenization of samples | Ensure complete lysis and homogenization of cell or tissue samples.[12] | |
| Improperly thawed reagents | Thaw all components completely and mix gently before use.[12] |
Conclusion
The in vitro DGAT1 enzyme activity assay is a fundamental tool for metabolic research and drug discovery. The choice of assay format—be it fluorescent, radioactive, or ELISA-based—should be guided by the specific experimental needs, such as throughput, sensitivity, and the nature of the research question. By following detailed protocols, presenting data clearly, and being mindful of potential troubleshooting steps, researchers can obtain reliable and reproducible results to advance our understanding of DGAT1 and its role in health and disease.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Interaction of DGAT1 and PDAT1 to enhance TAG assembly in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of DGAT1 and PDAT1 to enhance TAG assembly in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of microsomal diacylglycerol acyltransferase activity from bovine adipose and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for High-Throughput Screening of DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the primary pathway of triglyceride (TG) biosynthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes. High-throughput screening (HTS) is a critical methodology for identifying novel small molecule inhibitors of DGAT1 from large compound libraries. This document outlines several validated HTS assay formats, including detailed protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It utilizes diacylglycerol (DAG) and a fatty acyl-CoA as substrates to produce triacylglycerol (TG). The inhibition of DGAT1 is intended to reduce the synthesis of triglycerides.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Workflows
A typical HTS campaign for DGAT1 inhibitors involves several stages, from primary screening to hit validation.
Caption: A generalized workflow for a DGAT1 inhibitor HTS campaign.
Data Presentation
Quantitative data from HTS campaigns should be summarized for clear comparison.
Table 1: Performance of Common HTS Assays for DGAT1
| Assay Type | Principle | Throughput | Z'-Factor | Typical Hit Rate |
| Fluorescence-Based (CPM) | Measures Coenzyme A release | High | > 0.7[1] | 0.1 - 2%[1][2] |
| LC/MS-Based | Direct detection of product | Medium-High | > 0.7[1] | ~0.3%[3] |
| Radiolabeled ([¹⁴C] or [³H]) | Measures incorporation of radiolabeled substrate | Medium | > 0.5 | Variable |
Table 2: IC50 Values of Known DGAT1 Inhibitors
| Inhibitor | Human DGAT1 IC50 (nM) | Murine DGAT1 IC50 (nM) | Assay Type | Reference |
| T863 | 49 | 16-23 | Fluorescence (CPM) | [4] |
| A-922500 | 9 | 22 | Radiolabeled | [3] |
| PF-04620110 | ~38 | ~64 | Radiolabeled | [5] |
| AZD7687 | Not reported | Not reported | Not reported | [6] |
Experimental Protocols
Protocol 1: Fluorescence-Based DGAT1 HTS Assay (CPM Assay)
This assay measures the production of Coenzyme A (CoA-SH), which reacts with 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM) to generate a fluorescent product.[2]
Materials:
-
Human DGAT1-expressing microsomes
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
CPM (7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin)
-
HEPES buffer (pH 7.5)
-
Triton X-100
-
DMSO
-
SDS
-
384-well black plates
Procedure:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5) with 1% Triton X-100.
-
Add 2.5 µL of test compound dissolved in DMSO (or DMSO alone for controls) to the wells of a 384-well plate.
-
Prepare the substrate mix in assay buffer containing 312.5 µM oleoyl-CoA and 625 µM 1,2-DOG.
-
Add 10 µL of the substrate mix to each well.
-
Initiate the reaction by adding 12.5 µL of DGAT1-expressing microsomes (0.25 µg total protein) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.1% SDS.
-
Incubate for an additional 30 minutes at room temperature.
-
Add 2.5 µL of 1 mM CPM and incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Protocol 2: LC/MS-Based DGAT1 HTS Assay
This label-free method directly measures the formation of the triglyceride product.[1]
Materials:
-
Human DGAT1-expressing microsomes
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Oleoyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
384-well plates
Procedure:
-
Pre-dot 2 µL of compound (or DMSO for controls) into each well of a 384-deep well plate.
-
Add 25 µL of the DGAT1 enzyme solution (e.g., 25 µg/mL) to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of the substrate mixture (e.g., 100 µM diolein and 100 µM oleoyl-CoA) to initiate the reaction.[1]
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plates to pellet precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a multi-parallel liquid chromatography system coupled with tandem mass spectrometry (LC/MS/MS) to detect and quantify the triglyceride product.
Protocol 3: Radiolabeled DGAT1 Activity Assay
This traditional method measures the incorporation of a radiolabeled acyl-CoA into a diacylglycerol substrate to form a radiolabeled triglyceride.
Materials:
-
DGAT1-expressing microsomes
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
[¹⁴C]oleoyl-CoA
-
Assay Buffer (100 mM Tris-HCl, pH 7.4, 25 mM MgCl₂)
-
Quenching solution (e.g., chloroform:methanol, 2:1 v/v)
-
Phosphoric acid (2%)
-
TLC plates
-
Scintillation fluid
Procedure:
-
To a reaction tube, add the assay buffer, 200 µM 1,2-dioleoylglycerol, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding 50 µM [¹⁴C]-oleoyl-CoA (containing ~0.2 µCi) and the DGAT1-expressing microsomes (~5-10 µg protein).
-
Incubate at 37°C with gentle agitation for 30 minutes.
-
Quench the reaction by adding chloroform:methanol (2:1 v/v), followed by 2% phosphoric acid for phase separation.
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).
-
Visualize the triglyceride bands using a phosphorimager and quantify the radioactivity by scintillation counting.
Protocol 4: Preparation of Microsomes for DGAT1 Assay
Microsomes containing DGAT1 can be prepared from tissues or cultured cells overexpressing the enzyme.
Materials:
-
Tissue (e.g., mouse liver) or cells expressing DGAT1
-
Homogenization Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Mince the tissue or collect the cell pellet and wash with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer or lyse the cells by sonication on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer) to a desired protein concentration.
-
Store the microsomes at -80°C in small aliquots.
References
- 1. assay.works [assay.works]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 5. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Class of Diacylglycerol Acyltransferase 1 Inhibitors Identified by a Combination of Phenotypic High-throughput Screening, Genomics, and Genetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLC-Based Monitoring of Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglyceride (TG) synthesis is a fundamental cellular process with significant implications in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The ability to accurately monitor triglyceride synthesis is crucial for understanding disease pathogenesis and for the discovery and development of novel therapeutics. Thin-layer chromatography (TLC) offers a robust, cost-effective, and widely accessible method for the separation and quantification of lipids, making it an ideal tool for monitoring triglyceride synthesis in a research setting.
This document provides detailed application notes and protocols for a TLC-based assay to monitor triglyceride synthesis in cultured cells. This assay is particularly useful for screening compound libraries for inhibitors or activators of triglyceride synthesis and for mechanistic studies of lipid metabolism.
Principle of the Assay
The TLC-based triglyceride synthesis assay involves the metabolic labeling of lipids in cultured cells with a radioactive precursor, typically [14C]-oleic acid or [3H]-glycerol. Following treatment with test compounds, total lipids are extracted from the cells. The extracted lipids are then separated by TLC on a silica gel plate using a non-polar solvent system. The separation is based on the differential polarity of the lipid species; non-polar lipids like triglycerides migrate further up the plate than more polar lipids such as phospholipids and free fatty acids. The amount of radiolabeled triglyceride is then quantified by autoradiography or phosphorimaging and densitometry, providing a measure of triglyceride synthesis.
Data Presentation
Quantitative Analysis of Triglyceride Synthesis
The following table presents representative data from a TLC-based triglyceride synthesis assay in cultured hepatocytes treated with a known inhibitor of triglyceride synthesis.
| Treatment | Triglyceride Band Intensity (Arbitrary Units) | % Inhibition of TG Synthesis |
| Vehicle Control | 15,840 ± 850 | 0% |
| Compound X (1 µM) | 11,230 ± 620 | 29.1% |
| Compound X (10 µM) | 6,780 ± 410 | 57.2% |
| Compound X (50 µM) | 3,150 ± 250 | 80.1% |
Typical Rf Values of Neutral Lipids
The retention factor (Rf) is a key parameter in TLC for identifying separated compounds. The following table provides typical Rf values for major neutral lipids separated using a petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v) solvent system on a silica gel TLC plate.[1]
| Lipid Standard | Rf Value |
| Cholesterol Ester | 0.85 - 0.95 |
| Triglyceride | 0.60 - 0.70 |
| Free Fatty Acid | 0.40 - 0.50 |
| Cholesterol | 0.15 - 0.25 |
| 1,3-Diglyceride | 0.30 - 0.40 |
| 1,2-Diglyceride | 0.20 - 0.30 |
| Monoglyceride | 0.05 - 0.15 |
| Phospholipids | 0.00 - 0.05 |
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Hepatocytes (e.g., HepG2) or other relevant cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture plates (12-well or 24-well)
-
-
Radiolabeling:
-
[14C]-Oleic acid (complexed to BSA) or [3H]-Glycerol
-
-
-
Phosphate-buffered saline (PBS)
-
Hexane
-
Isopropanol
-
Chloroform
-
Methanol
-
Sodium chloride (NaCl) solution (0.9%)
-
-
Thin-Layer Chromatography:
-
Silica gel 60 TLC plates (20 x 20 cm)
-
TLC developing tank
-
Petroleum ether
-
Diethyl ether
-
Glacial acetic acid
-
Lipid standards (e.g., triolein, cholesterol, oleic acid)
-
-
Visualization and Quantification:
-
Iodine vapor chamber or other visualization reagent (e.g., primuline spray)[4]
-
Phosphorimager or X-ray film for autoradiography
-
Densitometry software (e.g., ImageJ)
-
Protocol 1: Monitoring Triglyceride Synthesis in Cultured Cells
-
Cell Seeding: Seed hepatocytes in 12-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control for the desired duration (e.g., 24 hours).
-
Radiolabeling: Add [14C]-oleic acid (final concentration 1 µCi/mL) complexed to fatty acid-free BSA to each well and incubate for 2-4 hours.
-
Cell Lysis and Lipid Extraction: a. Wash the cells twice with ice-cold PBS. b. Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature with gentle shaking. c. Collect the solvent in a glass tube. d. Repeat the extraction step with another 1 mL of hexane:isopropanol. e. Pool the extracts and wash with 1 mL of 0.9% NaCl solution. f. Centrifuge at 1000 x g for 5 minutes to separate the phases. g. Carefully collect the upper organic phase containing the lipids. h. Dry the lipid extract under a stream of nitrogen gas.
-
Thin-Layer Chromatography: a. Resuspend the dried lipid extract in 50 µL of chloroform:methanol (2:1, v/v). b. Spot 20 µL of the resuspended lipid extract and 5 µL of the triglyceride standard onto a silica gel TLC plate, about 1.5 cm from the bottom edge. c. Allow the spots to dry completely. d. Place the TLC plate in a developing tank containing the mobile phase (petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v). Ensure the solvent level is below the sample spots. e. Allow the solvent front to migrate to approximately 1 cm from the top of the plate. f. Remove the plate from the tank and allow it to air dry completely in a fume hood.
-
Visualization and Quantification: a. Visualize the lipid spots by placing the plate in an iodine vapor chamber for a few minutes or by spraying with a suitable visualization reagent. Mark the position of the triglyceride spot corresponding to the standard. b. For radiolabeled lipids, expose the TLC plate to a phosphorimager screen or X-ray film. c. Quantify the intensity of the triglyceride band using densitometry software.
-
Data Analysis: a. Normalize the intensity of the triglyceride band to a loading control if necessary (e.g., total protein content of the cell lysate). b. Calculate the percentage inhibition or stimulation of triglyceride synthesis relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: The Kennedy pathway of triglyceride synthesis.
Experimental Workflow
Caption: Experimental workflow for the TLC-based triglyceride synthesis assay.
References
Revolutionizing Drug Discovery: Advanced LC/MS Methods for Quantifying DGAT1 Inhibitor Potency
Cambridge, MA - The development of potent and selective inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, represents a promising therapeutic strategy for metabolic diseases. The robust and high-throughput quantification of inhibitor potency is paramount for accelerating drug discovery pipelines. This application note details state-of-the-art Liquid Chromatography/Mass Spectrometry (LC/MS) methods for the accurate determination of DGAT1 inhibitor efficacy, providing researchers, scientists, and drug development professionals with detailed protocols and data presentation formats.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the biosynthesis of triglycerides, the primary form of energy storage in eukaryotes.[1][2] Dysregulation of DGAT1 activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it an attractive target for therapeutic intervention. LC/MS-based assays have emerged as a powerful, label-free tool for directly measuring the enzymatic formation of triglycerides, offering significant advantages in sensitivity and specificity over traditional methods.[3][4] This document outlines a comprehensive LC/MS/MS-based workflow for screening and characterizing DGAT1 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGAT1 signaling pathway and the experimental workflow for quantifying inhibitor potency.
References
- 1. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay development and screening of human DGAT1 inhibitors with an LC/MS-based assay: application of mass spectrometry for large-scale primary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3] Its role in lipid metabolism has made it a significant target for the development of therapeutics aimed at treating metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1][4] Pharmacological inhibition of DGAT1 in rodent models has been shown to recapitulate many of the beneficial phenotypes observed in DGAT1 knockout mice, including reduced body weight gain, improved insulin sensitivity, and decreased lipid absorption.[1][5] This document provides detailed application notes and protocols for the oral gavage administration of DGAT1 inhibitors in rodents, intended to guide researchers in the effective design and execution of such studies.
Data Presentation: Efficacy of DGAT1 Inhibitors in Rodents
The following tables summarize quantitative data from various studies on the effects of orally administered DGAT1 inhibitors in mice and rats.
Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake in Rodents
| DGAT1 Inhibitor | Species/Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| H128 | db/db mice | 10 mg/kg | 28 days | Significant reduction in body weight gain | Significantly decreased | [4] |
| T-863 | Diet-induced obese mice | Not specified | 2 weeks | Caused weight loss | Not specified | [1] |
| Compound K | Wild-type mice | Not specified | Not specified | Resulted in body weight loss | Not specified | [5] |
Table 2: Effects of DGAT1 Inhibitors on Plasma Lipids in Rodents
| DGAT1 Inhibitor | Species/Model | Dose | Parameter Measured | Outcome | Reference |
| A-922500 | C57BL/6, ob/ob, apoE-/-, CD-1 mice; Sprague-Dawley, JCR/LA-cp rats; hamsters | 0.03, 0.3, 3 mg/kg | Postprandial serum triglycerides | Dose-dependently attenuated the maximal rise | [6] |
| H128 | db/db mice | 3 and 10 mg/kg | Plasma triglycerides and total cholesterol | Significantly reduced | [4] |
| PF-04620110 | C57BL/6J mice | 0.01, 0.1, 1, 10 mg/kg | Postprandial plasma triglycerides | Dose-dependent inhibition of absorption | [7] |
| T-863 | Diet-induced obese mice | Not specified | Serum and liver triglycerides | Reduction observed | [1] |
Table 3: Effects of DGAT1 Inhibitors on Gut Hormones and Glucose Metabolism in Rodents
| DGAT1 Inhibitor | Species/Model | Dose | Parameter Measured | Outcome | Reference |
| PF-04620110 | C57BL/6J mice | 0.01, 0.1, 1, 10 mg/kg | Active GLP-1 AUC | Significantly increased almost 2-fold | [8] |
| Compound K & L | Mice and dogs | Not specified | Incretin peptide release | Altered following oral fat challenge | [5] |
| T-863 | Diet-induced obese mice | Not specified | Insulin sensitivity | Improved | [1] |
| H128 | db/db mice | 3 and 10 mg/kg | Glucose metabolism | Did not improve | [4] |
Experimental Protocols
Protocol 1: General Oral Gavage Procedure in Mice and Rats
This protocol outlines the standard technique for administering substances directly into the stomach of rodents via oral gavage.[9][10][11]
Materials:
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip).[9][12]
-
Syringes
-
DGAT1 inhibitor formulation
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Restraint:
-
Mice: Scruff the mouse firmly by grasping the loose skin over the shoulders to immobilize the head and forelimbs.[9]
-
Rats: Hold the rat near the thoracic region, supporting the lower body. A towel can be used to wrap the animal for better control.[9][11]
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.[9]
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the animal, from the mouth to the last rib.[10]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[9]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt to avoid entry into the trachea.[9][10]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the DGAT1 inhibitor formulation.
-
Administer the solution over 2-3 seconds to prevent reflux.[11]
-
-
Post-Procedure Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[9]
-
Protocol 2: Formulation and Administration of Specific DGAT1 Inhibitors
This section provides examples of how specific DGAT1 inhibitors have been formulated for oral gavage in published studies.
A. Formulation of PF-04620110
-
Vehicle: 0.5% methylcellulose.[8]
-
Preparation: The DGAT1 inhibitor is suspended in the 0.5% w/v hydroxypropylmethylcellulose aqueous solution.[14]
-
Administration Protocol (Triglyceride Tolerance Test):
-
Fast C57BL/6J mice for three hours.[8]
-
Administer a single oral dose of PF-04620110 (0.01, 0.1, 1, or 10 mg/kg) or vehicle.[8]
-
Thirty minutes after inhibitor administration, administer a 5 mL/kg bolus of corn oil via oral gavage.[8]
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, and 10 hours) post-corn oil administration for analysis.[8]
-
B. Formulation of H128
-
Vehicle: Not explicitly detailed in the provided search results, but likely a standard aqueous suspension.
-
Administration Protocol (Chronic Study):
C. Formulation of T-863
-
Vehicle: A 1:1 mixture of PEG400 and Tween 80. The compound is ground with the vehicle using a mortar and pestle.
-
Administration Protocol (Acute Lipid Challenge):
-
Administer T-863 orally to C57/BL6 mice.
-
One hour later, administer a bolus of corn oil via gavage.
-
Measure serum triglycerides 1 hour after the lipid challenge.[15]
-
Visualizations
Signaling Pathway
Caption: DGAT1 catalyzes the final step of triglyceride synthesis in the intestine.
Experimental Workflow
Caption: Workflow for evaluating DGAT1 inhibitors in rodents via oral gavage.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. genecards.org [genecards.org]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. gdddrjournal.com [gdddrjournal.com]
- 12. instechlabs.com [instechlabs.com]
- 13. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DGat1 Inhibitor Dosage in Mouse Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the dosage of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DGAT1 inhibitors?
A1: DGAT1 inhibitors block the Diacylglycerol O-acyltransferase 1 enzyme, which is responsible for the final step in triglyceride synthesis.[1][2][3][4] This enzyme combines diacylglycerol and a fatty acyl-CoA to form triglycerides.[2] By inhibiting DGAT1, these compounds reduce the synthesis and absorption of dietary fats, primarily in the small intestine.[5][6][7][8]
Q2: What are the expected phenotypic outcomes of effective DGAT1 inhibition in mice?
A2: Successful DGAT1 inhibition in mouse models typically leads to several key phenotypes:
-
Resistance to Diet-Induced Obesity: Mice treated with DGAT1 inhibitors often show reduced body weight gain when on a high-fat diet.[6][9]
-
Improved Insulin Sensitivity: Inhibition of DGAT1 can enhance insulin signaling and glucose tolerance.[3][5][10]
-
Reduced Postprandial Triglyceride Levels: A significant decrease in circulating triglycerides is commonly observed after a lipid challenge.[7][11][12]
-
Increased Gut Hormone Secretion: An increase in glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion is often seen, particularly after a lipid-rich meal.[3][10][13]
Q3: What are common side effects associated with DGAT1 inhibitors in mice, and how can they be mitigated?
A3: The most frequently reported side effects are gastrointestinal.
-
Diarrhea: This is a common adverse effect, especially at higher doses or with combined DGAT1/DGAT2 inhibition, due to unabsorbed fats reaching the lower gastrointestinal tract.[14][15] To mitigate this, one can start with lower doses and titrate up, or use intestine-targeted inhibitors.[3][9]
-
Skin and Fur Abnormalities: Atrophy of sebaceous glands and hair loss have been noted in DGAT1 knockout mice, raising concerns about long-term systemic inhibition.[16] Using intestine-targeted inhibitors can help avoid these effects.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in body weight in diet-induced obese (DIO) mice. | 1. Insufficient Dosage: The administered dose may be too low to achieve the desired therapeutic effect. 2. Poor Bioavailability: The inhibitor may have poor absorption or rapid metabolism. 3. Compensatory Mechanisms: The activity of DGAT2 might be compensating for DGAT1 inhibition. | 1. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal concentration. 2. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of the inhibitor to ensure adequate exposure. 3. Assess DGAT2 Activity: If possible, measure DGAT2 expression or activity in relevant tissues. |
| High variability in postprandial triglyceride levels between mice. | 1. Inconsistent Gavage Technique: Variability in the administration of the lipid bolus or the inhibitor can lead to inconsistent results. 2. Differences in Food Intake: If mice have access to food before the experiment, this can affect baseline triglyceride levels. | 1. Standardize Gavage: Ensure all researchers are using a consistent and proper oral gavage technique. 2. Fasting: Fast the mice overnight (typically 12-16 hours) before the lipid challenge to establish a stable baseline. |
| Unexpected mortality or severe diarrhea. | 1. Excessive DGAT Inhibition: The dose may be too high, leading to severe malabsorption. 2. Combined DGAT1/DGAT2 Inhibition: The inhibitor may not be selective and could be inhibiting both DGAT1 and DGAT2, which can be lethal in mice on a high-fat diet.[15] | 1. Reduce Dose: Immediately lower the administered dose. 2. Verify Inhibitor Selectivity: Confirm the selectivity profile of your inhibitor for DGAT1 over DGAT2. |
Quantitative Data Summary
The following tables summarize dosages of various DGAT1 inhibitors used in mouse models.
Table 1: Acute Dose-Response Studies
| Inhibitor | Mouse Strain | Dose Range (mg/kg, p.o.) | Effect |
| A-922500 | C57BL/6, ob/ob, apoE(-/-), CD-1 | 0.03, 0.3, 3 | Dose-dependent attenuation of postprandial triglycerides.[11] |
| PF-04620110 | C57BL/6J | 10 | Increased postprandial GLP-1 levels.[13] |
| Compound B | Not Specified | 0.3, 1, 3, 10 | Dose-dependent reduction in plasma triglycerides.[3][9] |
| DGAT1i | C57BL/6N | 3 | Complete suppression of triglyceride excursion after an oil challenge.[10] |
Table 2: Chronic Dosing Studies in Diet-Induced Obesity (DIO) Models
| Inhibitor | Mouse Strain | Dose (mg/kg, p.o.) | Duration | Effect |
| T863 | C57BL/6 | Not specified | 2 weeks | Weight loss, reduced serum and liver triglycerides, improved insulin sensitivity.[7] |
| H128 | db/db | 3 and 10 | 5 weeks | Reduced food intake and body weight gain (at 10 mg/kg).[6] |
| Compound A | DIO | 30 (once daily) | 4 weeks | Attenuation of metabolic disorders.[9] |
| Compound B | DIO | 30 (twice daily) | 4 weeks | Reduction in body weight, plasma glucose, and white adipose tissue weight.[9] |
Experimental Protocols
Protocol 1: Oral Lipid Tolerance Test (LTT)
This protocol is used to assess the acute effect of a DGAT1 inhibitor on postprandial hyperlipidemia.
-
Animal Preparation: Fast male C57BL/6J mice overnight (12-16 hours) with free access to water.
-
Inhibitor Administration: Administer the DGAT1 inhibitor or vehicle via oral gavage. The timing of administration relative to the lipid challenge should be based on the inhibitor's pharmacokinetic profile (e.g., 30 minutes to 12 hours prior).[3][13]
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) via tail vein or retro-orbital sinus.
-
Lipid Challenge: Administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.[13]
-
Post-Challenge Blood Sampling: Collect blood samples at various time points after the lipid challenge (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[4]
-
Analysis: Measure plasma triglyceride concentrations at each time point to determine the triglyceride excursion curve.
Protocol 2: Diet-Induced Obesity (DIO) Model
This protocol evaluates the chronic effects of a DGAT1 inhibitor on body weight and metabolic parameters.
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10 weeks) to induce obesity.[3]
-
Group Allocation: Randomly assign DIO mice to treatment groups (vehicle and DGAT1 inhibitor at various doses).
-
Chronic Dosing: Administer the inhibitor or vehicle daily via oral gavage for the duration of the study (e.g., 4-5 weeks).[6][9]
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, collect terminal blood samples for analysis of plasma glucose, insulin, and lipids.
-
Harvest tissues (e.g., liver, adipose tissue) for weight and further analysis.
-
-
Data Analysis: Compare changes in body weight, food intake, and metabolic parameters between the treatment and vehicle groups.
Visualizations
Caption: DGAT1 signaling pathway in triglyceride synthesis.
References
- 1. apexbt.com [apexbt.com]
- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dgat1 diacylglycerol O-acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of DGAT1 Inhibitor Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor compounds.
Frequently Asked Questions (FAQs)
Q1: My DGAT1 inhibitor has very low aqueous solubility. What are the initial steps I should take to improve it?
A1: Low aqueous solubility is a common challenge for many drug candidates, including DGAT1 inhibitors. Here’s a step-by-step approach to begin addressing this issue:
-
Characterize the Compound:
-
Confirm the purity of your compound.
-
Determine its physicochemical properties, such as pKa, logP, and crystalline form. This information is crucial for selecting an appropriate solubility enhancement strategy.
-
-
Simple Formulation Approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility. Weakly acidic drugs may be more soluble at a higher pH, while weakly basic drugs may be more soluble at a lower pH.[1]
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) before adding it to your aqueous medium.[2][3] This is a rapid and straightforward method to assess potential solubility improvement.
-
-
Particle Size Reduction:
Q2: I've tried using co-solvents, but my DGAT1 inhibitor still precipitates in my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution in aqueous media is a common issue with co-solvent formulations.[2] Here are several strategies to overcome this:
-
Use of Surfactants: Surfactants can reduce the surface tension between the drug and the solvent, and at concentrations above the critical micelle concentration (CMC), they can form micelles that encapsulate the lipophilic drug, enhancing its solubility.[3][7]
-
Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution rate.[8][9] Common carriers include polymers like PVP and HPMC.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, carrying the drug in the solubilized state.[9][10]
Q3: Are there any chemical modifications I can make to my DGAT1 inhibitor to improve its solubility?
A3: Yes, chemical modifications can be a powerful tool, especially during the lead optimization phase of drug discovery.
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.[1][7]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to modify the physicochemical properties of the parent drug, including its solubility.[11]
-
Structural Modification: As seen with some DGAT1 inhibitor series, altering specific moieties in the chemical structure can lead to significant improvements in solubility. For example, replacing a pyridyl linker with a piperidinyl linker in one series of DGAT1 inhibitors resulted in improved aqueous solubility.[12][13]
Q4: How do I choose the best solubility enhancement technique for my specific DGAT1 inhibitor?
A4: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo study), and the required concentration.[7] A systematic approach is recommended.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue: Compound Crashes Out of Solution During Serial Dilutions
-
Probable Cause: The concentration of the co-solvent is being diluted below the level required to maintain solubility.
-
Troubleshooting Steps:
-
Maintain Co-solvent Concentration: Ensure that the diluent for your serial dilutions contains the same concentration of the organic co-solvent as your stock solution.
-
Increase Surfactant Concentration: If using a surfactant, ensure the concentration remains above the CMC in all dilutions.
-
Switch to a Different Formulation: Consider a more stable formulation, such as a cyclodextrin complex or a solid dispersion.
-
Issue: Inconsistent Results in Biological Assays
-
Probable Cause: Poor solubility may be leading to variable concentrations of the active compound in the assay wells. The compound may be precipitating over time.
-
Troubleshooting Steps:
-
Visually Inspect Assay Plates: Before and after the incubation period, inspect the wells under a microscope for any signs of precipitation.
-
Pre-dissolve in 100% DMSO: Prepare a high-concentration stock solution in 100% DMSO and then perform a dilution series in the assay medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells.
-
Use a Solubility-Enhancing Excipient: Include a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin in your assay buffer to help maintain the solubility of the inhibitor.
-
Data Presentation
Table 1: Solubility of Representative DGAT1 Inhibitors
| Compound Series | Linker | Form | pH | Solubility (µM) | Reference |
| Pyridyl-oxy-cyclohexanecarboxylic acid | Pyridyl | Free Form | 2 and 7 | < 10 | [12][13] |
| Pyridyl-oxy-cyclohexanecarboxylic acid | Pyridyl | Formate Salt | 2 and 7 | < 10 | [12][13] |
| Pyridyl-oxy-cyclohexanecarboxylic acid | Pyridyl | Ammonium Salt | 2 and 7 | < 10 | [12][13] |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Piperidinyl | TFA Salt | 2 | 130 | [12] |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Piperidinyl | TFA Salt | 7 | 151 | [12] |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Piperidinyl | Free Form | 2 | 167 | [12] |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Piperidinyl | Free Form | 7 | 153 | [12] |
Experimental Protocols
Protocol 1: Preparation of a DGAT1 Inhibitor Formulation using Co-solvents
-
Objective: To prepare a stock solution of a poorly soluble DGAT1 inhibitor for in vitro testing.
-
Materials:
-
DGAT1 inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Weigh out the required amount of the DGAT1 inhibitor.
-
Dissolve the compound in 100% DMSO to make a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Prepare an intermediate stock solution by diluting the primary stock in a 1:1 mixture of DMSO and Tween® 80.
-
For the final working solution, slowly add the intermediate stock to the pre-warmed (37°C) PBS while vortexing to achieve the desired final concentration. The final concentration of DMSO and Tween® 80 should be kept as low as possible (e.g., <0.5% and <0.1% respectively).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To improve the dissolution rate and solubility of a DGAT1 inhibitor by creating a solid dispersion with a hydrophilic polymer.
-
Materials:
-
DGAT1 inhibitor compound
-
Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
-
Procedure:
-
Co-dissolve the DGAT1 inhibitor and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the organic solvent.
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be scraped, ground into a fine powder, and used for dissolution studies or formulation into a dosage form.
-
DGAT1 Signaling Pathway
DGAT1 is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[14][15] It plays a crucial role in the absorption of dietary fats in the small intestine and in the storage of fat in tissues.[15] Inhibiting DGAT1 is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[16]
Caption: Simplified DGAT1 signaling pathway and point of inhibition.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. longdom.org [longdom.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apexbt.com [apexbt.com]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 16. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting low signal in DGAT1 fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in Diacylglycerol O-acyltransferase 1 (DGAT1) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of fluorescence assays for measuring DGAT1 activity?
A1: Two primary types of fluorescence-based assays are commonly used to measure DGAT1 activity:
-
CoASH Release Assay: This method monitors the release of Coenzyme A (CoASH) from the acyl-CoA substrate during the enzymatic reaction. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), reacts with the free sulfhydryl group of the released CoASH to produce a highly fluorescent product.[1][2]
-
Fluorescent Substrate Assay: This assay utilizes a fluorescently labeled fatty acyl-CoA substrate, such as NBD-palmitoyl-CoA. The incorporation of this fluorescent substrate into triacylglycerol (TG) is measured, often after separation by thin-layer chromatography (TLC).[3][4]
Q2: What are the typical excitation and emission wavelengths for these assays?
A2: The optimal wavelengths depend on the fluorophore used:
-
For CPM-based assays , the excitation wavelength is typically around 355 nm, and the emission wavelength is around 460 nm.[1]
-
For assays using NBD-palmitoyl-CoA , the excitation is around 465 nm, and the emission is around 535 nm.[3]
Q3: Why is Triton X-100 included in the assay buffer?
A3: Triton X-100 is a non-ionic detergent that is crucial for several reasons. It can enhance the specific activity of DGAT1 while potentially inactivating other acyltransferases.[1] It also helps to create a micellar system that can improve the assay window and increase the formation of triacylglycerol (TAG).[1]
Q4: My fluorescence signal is very low or absent. What are the initial checks I should perform?
A4: For low or no signal, start by verifying the following:
-
Reagent Integrity: Ensure all reagents, especially the enzyme, substrates, and fluorescent probe, have been stored correctly and have not expired.
-
Instrument Settings: Double-check the excitation and emission wavelengths, as well as the gain settings on your fluorescence plate reader.[5]
-
Plate and Well Conditions: Inspect the microplate for any defects. Ensure there are no air bubbles in the wells, as they can interfere with the readings.[6]
-
Presence of All Components: Confirm that all necessary components were added to the reaction mixture.
Troubleshooting Guide for Low Signal
If the initial checks do not resolve the low signal issue, consider the following potential causes and solutions.
Problem Area 1: Enzyme and Substrates
Issue: The DGAT1 enzyme may be inactive or its concentration might be too low. Substrate concentrations may not be optimal.
Troubleshooting Steps:
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of DGAT1. The signal should increase linearly with the enzyme concentration within a certain range.[7]
-
Substrate Concentration Optimization: Titrate both the acyl-CoA and diacylglycerol substrates to find the optimal concentrations that yield the highest signal without causing substrate inhibition.[8] It is often recommended to use substrate concentrations around the Michaelis-Menten constant (Km) if known.[8]
-
Enzyme Quality: If possible, verify the activity of your enzyme stock using a different, established method or a new batch of enzyme.
Table 1: Example DGAT1 Assay Substrate and Enzyme Concentrations
| Component | Concentration Range | Reference |
| DGAT1 Microsomal Protein | 0.1 - 2 µg per well | [1] |
| Oleoyl-CoA | 100 - 312.5 µM | [1] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 200 - 625 µM | [1] |
| NBD-palmitoyl-CoA | 0 - 50 µM | [3] |
Problem Area 2: Assay Conditions and Buffer Composition
Issue: The reaction buffer composition, pH, incubation time, or temperature may not be optimal for the enzyme's activity.
Troubleshooting Steps:
-
Buffer and pH: Ensure the buffer system and pH are appropriate for DGAT1 activity (e.g., Tris-HCl or HEPES at pH 7.4-7.5).[1]
-
Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the linear range of the reaction.[7]
-
Detergent Concentration: The concentration of Triton X-100 can significantly impact the assay signal. An optimal concentration is typically around 1%.[1]
-
Temperature: Ensure the incubation is carried out at the recommended temperature, usually room temperature or 37°C.[1][9]
Table 2: Recommended DGAT1 Fluorescence Assay Conditions
| Parameter | Recommended Condition | Reference |
| Buffer | 100 mM Tris/HCl or 50 mM HEPES | [1] |
| pH | 7.4 - 7.5 | [1] |
| Triton X-100 | 1% | [1] |
| Incubation Time | Up to 30 minutes | [1][7] |
| Temperature | Room Temperature (22 ± 2 °C) or 37°C | [1][9] |
Problem Area 3: Instrumentation and Signal Detection
Issue: Problems with the fluorescence reader settings or the fluorescent probe itself can lead to low signal.
Troubleshooting Steps:
-
Instrument Gain/Sensitivity: Increase the gain or sensitivity setting on the fluorescence reader. However, be cautious as this can also increase background noise.[5]
-
Fluorescent Probe Concentration: The concentration of the fluorescent probe (e.g., CPM) may be limiting. Titrate the probe to find the optimal concentration.
-
Fluorescence Quenching: High concentrations of the fluorescent probe or other components in the assay can lead to self-quenching.[6] Also, some library compounds being screened can absorb at the excitation or emission wavelengths, causing signal quenching.[10]
-
Instrument Malfunction: Verify the instrument's performance using a standard fluorescent compound with known excitation and emission spectra. A burnt-out lamp or faulty detector could be the issue.[5][11]
Visual Troubleshooting and Workflow Diagrams
To further assist in troubleshooting and understanding the experimental process, refer to the following diagrams.
Caption: The enzymatic reaction catalyzed by DGAT1.
Caption: A typical workflow for a DGAT1 fluorescence assay.
Caption: A decision tree for troubleshooting low signal.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule DGAT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with small molecule DGAT1 inhibitors?
A1: The most frequently reported off-target effects are gastrointestinal (GI) issues, including diarrhea, nausea, and vomiting.[1][2][3] These are thought to be mechanism-based, arising from the inhibition of triglyceride synthesis in the gut.[4][5] Some DGAT1 inhibitors have also been shown to have off-target activity against Acyl-CoA:cholesterol acyltransferase (ACAT) and the Adenosine A2A receptor.[6][7]
Q2: How can I assess the selectivity of my DGAT1 inhibitor?
A2: A selectivity profile can be established by testing your inhibitor against related enzymes. Key enzymes to include in a selectivity panel are DGAT2, ACAT1, and ACAT2. This is typically done by performing in vitro enzyme activity assays for each of these targets and comparing the IC50 values. An inhibitor is considered selective for DGAT1 if its IC50 for DGAT1 is significantly lower than for the other enzymes.
Q3: My DGAT1 inhibitor has poor aqueous solubility. How can I formulate it for in vitro and in vivo experiments?
A3: Poor solubility is a common issue with small molecule inhibitors, including those with a benzimidazole core.[4][8] For in vitro assays, a common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in the assay buffer. Be mindful of the final DMSO concentration, as it can affect enzyme activity and cell viability. For in vivo studies, formulation strategies may include using co-solvents (e.g., PEG400, ethanol), creating a suspension with vehicles like methylcellulose, or using lipid-based formulations.[9][10][11][12]
Q4: What are the potential consequences of off-target ACAT1 inhibition?
A4: Off-target inhibition of ACAT1 can lead to a disruption in cholesterol homeostasis.[13][14] ACAT1 is responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT1 can lead to an increase in free cholesterol levels within the cell, which can have various downstream effects, including alterations in membrane fluidity and signaling pathways.[13][14] In some preclinical studies, ACAT inhibition has been associated with adrenal toxicity.[9][15]
Q5: What are the downstream effects of off-target A2A receptor antagonism?
A5: The Adenosine A2A receptor is a G-protein coupled receptor that, when activated by adenosine, increases intracellular cAMP levels.[16] Off-target antagonism of the A2A receptor by a DGAT1 inhibitor would block this signaling cascade. In immune cells, A2A receptor activation is generally immunosuppressive; therefore, antagonism could lead to an enhanced inflammatory response.[3][17][18] In the central nervous system, A2A receptor antagonists can have stimulant effects.[19]
Troubleshooting Guides
In Vitro Enzyme Activity Assays
Q: I am observing high variability or poor signal-to-noise in my DGAT1 enzyme activity assay. What could be the cause?
A:
-
Enzyme Inactivity: Ensure the enzyme preparation (microsomes or purified protein) has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Substrate Degradation: Acyl-CoA substrates can be unstable. Prepare fresh substrate solutions and store them appropriately.
-
Inhibitor Precipitation: Your DGAT1 inhibitor may be precipitating in the assay buffer. Try reducing the final concentration, adjusting the buffer composition, or using a different solubilizing agent. Visual inspection of the assay plate for precipitates can be helpful.
-
Incorrect Buffer/Cofactor Concentrations: Verify the concentrations of all buffer components, including MgCl2, which is a critical cofactor for DGAT1 activity.
Q: My DGAT1 inhibitor appears to be inactive or has a very high IC50 value. What should I check?
A:
-
Compound Integrity: Confirm the identity and purity of your inhibitor. Degradation during storage can lead to a loss of activity.
-
Assay Conditions: Ensure the assay is being run under initial velocity conditions (i.e., linear with respect to time and enzyme concentration).
-
Mechanism of Inhibition: If you are using a competitive inhibitor, the concentration of the competing substrate (e.g., acyl-CoA) will affect the apparent IC50. Consider performing mechanism-of-action studies.
-
Protein Concentration: The amount of enzyme in the assay can influence the IC50 value, especially for tight-binding inhibitors.
Cell-Based Triglyceride Synthesis Assays
Q: I am observing cytotoxicity in my cell-based assay at concentrations where I expect to see DGAT1 inhibition. How can I differentiate between specific inhibition and general toxicity?
A:
-
Perform a Cell Viability Assay in Parallel: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which your compound is cytotoxic.[1][19][20][21][22]
-
Lower the Treatment Time: It may be possible to observe inhibition of triglyceride synthesis at shorter time points before significant cytotoxicity occurs.
-
Use a Less Sensitive Cell Line: Some cell lines may be more sensitive to your compound than others.
-
Look for Off-Target Effects: The observed cytotoxicity could be due to off-target effects. Consider if your compound is known to inhibit other essential enzymes.
Q: The results of my cell-based triglyceride synthesis assay are not consistent. What are some potential sources of variability?
A:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy and within a consistent passage number range.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to variability in triglyceride synthesis.
-
Lipid Droplet Dynamics: The formation and breakdown of lipid droplets can be dynamic. Standardize the timing of inhibitor treatment and endpoint analysis.
-
Inhibitor Stability in Culture Media: Your inhibitor may not be stable in cell culture media over the course of the experiment.
Quantitative Data on DGAT1 Inhibitor Selectivity
The following table summarizes the reported IC50 values for several common DGAT1 inhibitors against DGAT1 and key off-targets.
| Inhibitor | DGAT1 IC50 | DGAT2 IC50 | ACAT1 (% Inhibition @ 10 µM) | A2A Receptor IC50 | Reference(s) |
| AZD7687 | 80 nM (human) | No activity detected | 79% | Not Reported | [21][23] |
| T863 | 17-49 nM (human) | No inhibition up to 10 µM | Not Reported | Not Reported | [24][25] |
| PF-04620110 | 19 nM (human) | >100-fold selectivity vs. DGAT1 | >100-fold selectivity vs. DGAT1 | Not Reported | [2][4][5][15][26][27][28] |
| Compound 1A | ~2 nM | Not Reported | Excellent selectivity vs. DGAT1 | 334 nM | [6][7][29] |
| Compound 2A | Not Reported | Not Reported | Not Reported | 247 nM | [6] |
Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring DGAT1 activity using radiolabeled substrates.[30]
Materials:
-
Enzyme source: Microsomes from cells or tissues expressing DGAT1.
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL BSA (fatty acid-free).
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]-Oleoyl-CoA.
-
DGAT1 inhibitor stock solution (in DMSO).
-
Stop solution: Chloroform:Methanol (2:1).
-
TLC plates (silica gel).
-
TLC mobile phase: Hexane:Diethyl ether:Acetic acid (80:20:1).
-
Scintillation fluid.
Procedure:
-
Prepare the reaction mix in the assay buffer containing DAG.
-
Add the DGAT1 inhibitor at various concentrations to the reaction mix. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme source with the inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for 15-30 minutes (ensure the reaction is in the linear range).
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the mobile phase.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Triglyceride Synthesis Assay
This protocol measures the incorporation of a radiolabeled fatty acid into triglycerides in intact cells.[22][24]
Materials:
-
Cell line expressing DGAT1 (e.g., HEK293, HepG2).
-
Cell culture medium.
-
DGAT1 inhibitor stock solution (in DMSO).
-
[14C]-Oleic acid complexed to BSA.
-
PBS.
-
Lysis buffer.
-
Lipid extraction solvent: Hexane:Isopropanol (3:2).
-
TLC plates and mobile phase as in the enzyme assay protocol.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the DGAT1 inhibitor at various concentrations for 1-2 hours. Include a vehicle control.
-
Add [14C]-Oleic acid to the cells and incubate for 2-4 hours.
-
Wash the cells with ice-cold PBS to remove unincorporated [14C]-Oleic acid.
-
Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.
-
Develop the TLC plate and quantify the radioactivity in the triglyceride spots as described in the enzyme assay protocol.
-
Normalize the results to total protein content in each well.
Selectivity Profiling: ACAT1 In Vitro Enzyme Activity Assay
This protocol is for determining the off-target activity of a DGAT1 inhibitor on ACAT1.[13][31]
Materials:
-
Enzyme source: Microsomes from cells expressing ACAT1.
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 1 mg/mL BSA.
-
Substrates: Cholesterol, [14C]-Oleoyl-CoA.
-
DGAT1 inhibitor stock solution (in DMSO).
-
Stop solution: Chloroform:Methanol (2:1).
-
TLC plates and mobile phase.
Procedure:
-
Prepare a reaction mix containing cholesterol in the assay buffer.
-
Add the DGAT1 inhibitor at various concentrations.
-
Pre-incubate the enzyme source with the inhibitor.
-
Start the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl esters by TLC.
-
Quantify the radioactivity in the cholesteryl ester spots.
-
Calculate the IC50 value for ACAT1 inhibition.
Signaling Pathways and Experimental Workflows
References
- 1. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are A2aR antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 6. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. Formulation of benznidazole-lipid nanocapsules: Drug release, permeability, biocompatibility, and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. ACAT1 regulates the dynamics of free cholesterols in plasma membrane which leads to the APP-α-processing alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Improving the Selectivity of DGAT1 Inhibitors Over DGAT2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors over Diacylglycerol O-acyltransferase 2 (DGAT2).
Frequently Asked Questions (FAQs)
Q1: What are the key structural and functional differences between DGAT1 and DGAT2 that can be exploited to achieve inhibitor selectivity?
A1: DGAT1 and DGAT2 are two key enzymes that catalyze the final step of triglyceride (TG) synthesis, but they share no sequence homology and belong to different gene families.[1] These differences provide a basis for designing selective inhibitors.
-
Protein Family and Structure: DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT2 belongs to a distinct family of enzymes.[2] The recently resolved cryo-electron microscopy structure of human DGAT1 reveals a homodimer with active sites within the membrane region.[2] This structural information can be invaluable for computational modeling and structure-based drug design to develop selective inhibitors.
-
Active Site and Substrate Specificity: The active site of DGAT1 is thought to be located on either side of the endoplasmic reticulum (ER) membrane due to its dual topology, whereas the DGAT2 active site faces the cytoplasm.[1] DGAT1 exhibits broader substrate specificity, accepting not only diacylglycerol but also other acyl acceptors like retinol and long-chain alcohols.[3][4] In contrast, DGAT2 is largely specific for triglyceride synthesis.[3][4] This suggests that the active sites have different shapes and electrostatic properties that can be targeted for selective inhibition.
-
Tissue Distribution and Cellular Localization: DGAT1 is most highly expressed in the small intestine, while DGAT2 is predominantly found in the liver.[5][6] Within the cell, both are located in the ER, but DGAT2 has also been identified on lipid droplets and mitochondria-associated membranes.[1] These differences in localization can be leveraged for developing tissue-specific inhibitors or for designing cell-based assays that differentiate the activity of the two enzymes.
Q2: What are the common challenges in developing selective DGAT1 inhibitors?
A2: A significant challenge in the development of selective DGAT1 inhibitors has been managing off-target effects and achieving favorable pharmacokinetic properties. Early DGAT1 inhibitors were often highly lipophilic and had high molecular weights, which could lead to poor solubility and potential for off-target binding.[7] Additionally, some compounds have shown off-target activity against other acyltransferases like ACAT1.[8][9] Overcoming these hurdles requires careful optimization of the chemical scaffold to balance potency, selectivity, and drug-like properties.
Q3: How can I experimentally determine the selectivity of my DGAT1 inhibitor?
A3: Determining the selectivity of a DGAT1 inhibitor involves comparing its inhibitory activity against both DGAT1 and DGAT2. This is typically done by calculating the ratio of the half-maximal inhibitory concentrations (IC50) for DGAT2 versus DGAT1 (IC50 DGAT2 / IC50 DGAT1). A higher ratio indicates greater selectivity for DGAT1. The following experimental approaches are commonly used:
-
In Vitro Enzymatic Assays: These assays directly measure the enzymatic activity of DGAT1 and DGAT2 in the presence of the inhibitor. This can be done using microsomal preparations from cells overexpressing either human DGAT1 or DGAT2.[10][11]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on triglyceride synthesis in a cellular context. Cell lines that selectively express DGAT1 but not DGAT2 (like HEK293H cells) can be used to assess DGAT1-specific inhibition.[10] Alternatively, cells can be engineered to overexpress either DGAT1 or DGAT2.[11][12]
Troubleshooting Guides
Problem 1: My DGAT1 inhibitor shows poor selectivity against DGAT2 in my in vitro assay.
Possible Causes and Solutions:
-
Assay Conditions: The biochemical properties of DGAT1 and DGAT2 differ. For instance, DGAT2 activity can be inhibited by high concentrations of MgCl2, a characteristic that distinguishes it from DGAT1.[13] Ensure your assay buffer conditions are optimized for each enzyme individually to get an accurate measure of inhibition.
-
Inhibitor Scaffold: The chemical scaffold of your inhibitor may have features that bind to conserved regions in the active sites of both enzymes. Consider structure-activity relationship (SAR) studies to identify moieties that can be modified to introduce steric hindrance or electrostatic interactions that favor binding to DGAT1 over DGAT2.
-
Substrate Concentrations: DGAT1 and DGAT2 may have different affinities (Km) for their substrates (diacylglycerol and acyl-CoA).[14] Using substrate concentrations near the Km for each enzyme can provide a more sensitive measure of competitive inhibition.
Problem 2: I am observing inconsistent results in my cell-based selectivity assays.
Possible Causes and Solutions:
-
Cell Line Characterization: Verify the expression levels of DGAT1 and DGAT2 in your chosen cell line. Some cell lines may endogenously express both enzymes, which can confound the results.[10] Using cell lines with confirmed knockout or overexpression of the target enzymes is recommended.[12][15]
-
Compound Permeability and Metabolism: The inhibitor may have different permeability or be metabolized differently in various cell lines, affecting its intracellular concentration and apparent potency. Consider using cell lines with well-characterized metabolic enzyme profiles or co-administering with metabolic inhibitors as a control.
-
Off-Target Effects: The inhibitor might be affecting other pathways that influence lipid metabolism, indirectly altering triglyceride synthesis. It is beneficial to screen inhibitors against a panel of related acyltransferases and other relevant off-targets to ensure the observed effect is specific to DGAT1.[8][16]
Quantitative Data Summary
The following table summarizes the in vitro potency of several known DGAT1 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (vs. DGAT2) | Reference |
| A-922500 | Human DGAT1 | 7 | >1000-fold | [17][18] |
| Mouse DGAT1 | 24 | [17][18] | ||
| PF-04620110 | Human DGAT1 | 19 | High | [7][16] |
| T-863 | Human DGAT1 | 15 | No inhibition of DGAT2 | [17] |
| AZD7687 | Human DGAT1 | 80 | Selective | [16] |
| GSK2973980A | Human DGAT1 | 3 | Potent and Selective | [16] |
| Xanthohumol | Human DGAT1 | 40,000 | Non-selective | [18] |
| Human DGAT2 | 40,000 | [18] |
Experimental Protocols
1. In Vitro DGAT1/DGAT2 Enzymatic Activity Assay
This protocol is adapted from methods described in the literature and is designed to measure the incorporation of a labeled acyl-CoA into triglycerides by DGAT1 or DGAT2.[3][11][15]
Materials:
-
Microsomal preparations from Sf9 or HEK293 cells overexpressing human DGAT1 or DGAT2.
-
Assay Buffer: 100-175 mM Tris-HCl (pH 7.4-7.5).
-
MgCl2: 25-100 mM for DGAT1, 5 mM for DGAT2.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Test inhibitor dissolved in DMSO.
-
Quenching solution: Chloroform/methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC mobile phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, BSA, and DAG.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the microsomal protein and [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase, dry it down, and resuspend in chloroform.
-
Spot the resuspended lipids onto a TLC plate and develop the plate in the mobile phase.
-
Visualize the separated lipids (e.g., using a phosphorimager) and scrape the triglyceride band.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
2. Cell-Based DGAT1 Activity Assay
This protocol measures the incorporation of labeled glycerol into triglycerides in cells.[10][12][19]
Materials:
-
HEK293H cells (which primarily express DGAT1).[10]
-
Cell culture medium (e.g., DMEM).
-
Oleic acid complexed to BSA.
-
[14C]glycerol.
-
Test inhibitor dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solution: Hexane/isopropanol (3:2, v/v).
-
TLC plates and mobile phase as described above.
Procedure:
-
Plate HEK293H cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test inhibitor at various concentrations for 1 hour.
-
Add oleic acid/BSA and [14C]glycerol to the cells and incubate for 4-5 hours.
-
Wash the cells twice with ice-cold PBS.
-
Extract the total lipids from the cells using the hexane/isopropanol solution.
-
Dry the lipid extract and resuspend in a suitable solvent.
-
Separate and quantify the [14C]-labeled triglycerides using TLC and scintillation counting as described in the in vitro protocol.
-
Determine the IC50 value of the inhibitor.
Visualizations
Caption: Triglyceride synthesis pathway highlighting the final step catalyzed by DGAT1 and DGAT2.
Caption: Workflow for determining DGAT1 inhibitor selectivity.
Caption: Logic for achieving DGAT1 inhibitor selectivity.
References
- 1. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity [jstage.jst.go.jp]
- 12. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. adooq.com [adooq.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating DGAT1 Inhibitor Resistance in Cell Lines
Welcome to the technical support center for researchers encountering challenges with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret your results, optimize your experiments, and overcome resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DGAT1 inhibitors in cancer cell lines?
A1: DGAT1 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis, leading to the formation of lipid droplets (LDs). In many cancer cells, DGAT1 is upregulated to channel excess fatty acids into LDs, thereby preventing lipotoxicity and oxidative stress.[1][2][3] DGAT1 inhibitors block this process, leading to an accumulation of free fatty acids. This disrupts lipid homeostasis and forces the fatty acids into mitochondria for oxidation, which in turn generates high levels of reactive oxygen species (ROS).[1] The resulting oxidative stress can cause mitochondrial damage, cytochrome c release, and ultimately lead to apoptosis and a form of cell death called ferroptosis.[1][4][5]
Q2: My cells are not responding to the DGAT1 inhibitor. What are the potential mechanisms of resistance?
A2: Resistance to DGAT1 inhibitors is an emerging area of study. Based on the mechanism of action, key resistance strategies employed by cancer cells include:
-
Upregulation of Antioxidant Pathways: The primary adaptive response to DGAT1 inhibition is the upregulation of antioxidant defense systems to neutralize the excess ROS. A key player in this process is the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Activation of NRF2 leads to the increased expression of several antioxidant enzymes, including superoxide dismutase 1 (SOD1) and sestrin-2 (SESN2), which help the cells to tolerate oxidative stress.[1][2]
-
Compensation by DGAT2: Cells express another isoform of DGAT, DGAT2, which also synthesizes triglycerides.[3][6] While structurally distinct from DGAT1, it is possible that some cell lines may upregulate DGAT2 activity to compensate for the inhibition of DGAT1, thereby maintaining lipid droplet formation and mitigating lipotoxicity.[6]
-
Metabolic Reprogramming: Resistant cells may undergo broader metabolic shifts to cope with the altered lipid landscape, though specific pathways are still under investigation.[3]
Q3: Is the induction of reactive oxygen species (ROS) a typical response to DGAT1 inhibition?
A3: Yes, a significant increase in ROS is a hallmark of effective DGAT1 inhibition in sensitive cancer cells.[1][2] This is a direct consequence of the inhibitor's mechanism of action, which shunts excess fatty acids into mitochondrial beta-oxidation. If you are not observing an increase in ROS, it may indicate that your cells are resistant or that the inhibitor is not reaching its target.
Q4: Can I combine DGAT1 inhibitors with other drugs to overcome resistance?
A4: Yes, combination therapy is a promising strategy. Based on the known resistance mechanisms, the following combinations have been explored:
-
With SOD1 Inhibitors: Since upregulation of SOD1 is a key adaptive response, co-treatment with a SOD1 inhibitor (like tetrathiomolybdate - TTM) can synergistically increase ROS to intolerable levels, leading to enhanced tumor cell death in vitro and in vivo.[1]
-
With Ferroptosis Inducers: Given that DGAT1 inhibition can sensitize cells to ferroptosis, combining it with known ferroptosis inducers may be an effective strategy.[5] Conversely, some drug-resistant cells that have high lipid droplet accumulation can be re-sensitized by combining ferroptosis inducers with DGAT1 inhibitors.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DGAT1 inhibitors.
Problem 1: No or minimal reduction in cell viability after treatment with a DGAT1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Inherent or Acquired Resistance | 1. Assess IC50 values: Determine the half-maximal inhibitory concentration (IC50) for your cell line. A high IC50 may indicate inherent resistance. Compare this to published values for sensitive cell lines if available. 2. Check for antioxidant response: Use Western blot or qPCR to measure the expression levels of NRF2 and its target genes (e.g., SOD1, SESN2, HMOX1) in your treated cells compared to untreated controls. A significant upregulation suggests an adaptive antioxidant response.[1][2] 3. Evaluate DGAT2 expression: Assess the expression level of DGAT2. High baseline expression or upregulation upon DGAT1 inhibitor treatment could indicate a compensatory mechanism.[6] |
| Incorrect Inhibitor Concentration | 1. Perform a dose-response curve: Titrate the inhibitor over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line. 2. Consult literature: Check the recommended concentrations for your specific inhibitor and cell type. For example, the DGAT1 inhibitor A-922500 has been used at concentrations ranging from the nanomolar range up to 30 µM in cell culture experiments.[1][3][7] |
| Inhibitor Instability | 1. Prepare fresh stock solutions: DGAT1 inhibitors, like many small molecules, can degrade over time. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and store them correctly (typically at -20°C or -80°C). |
| Experimental Conditions | 1. Serum concentration: The availability of external lipids in the culture medium can influence the cellular response to DGAT1 inhibition. Consider performing experiments in media with varying serum concentrations to assess the impact of external lipid sources.[1] |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure uniform cell density: Use a cell counter to ensure that the same number of cells is seeded in each well. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Edge Effects in Multi-well Plates | 1. Avoid using outer wells: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media and use the inner wells for your experiment. |
| Incomplete Solubilization in Assays | 1. Ensure complete formazan dissolution (MTT assay): After adding the solubilization solution in an MTT assay, ensure all purple crystals are fully dissolved before reading the absorbance. Pipetting up and down or placing the plate on a shaker can help. |
Data Presentation
Acquired resistance to DGAT1 inhibitors is characterized by a significant increase in the IC50 value. The fold increase in resistance can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line. This is often accompanied by changes in the expression of proteins involved in the antioxidant response.
Table 1: Representative IC50 Values for a DGAT1 Inhibitor in Sensitive and Acquired Resistant Cell Lines.
This table presents hypothetical data based on typical observations in drug resistance studies.
| Cell Line | DGAT1 Inhibitor | IC50 (µM) | Fold Resistance |
| Parental Melanoma (Sensitive) | A-922500 | 1.5 | 1x |
| Resistant Melanoma | A-922500 | 22.5 | 15x |
Table 2: Representative Changes in Protein Expression in DGAT1 Inhibitor-Resistant Cells.
This table illustrates potential changes in key proteins associated with DGAT1 inhibitor resistance, based on published findings.[1][2] The fold change is relative to the parental sensitive cell line.
| Protein | Function | Fold Change in Resistant Cells (Protein Level) |
| SOD1 | Antioxidant enzyme (ROS scavenger) | ~3.5x increase |
| SESN2 | NRF2 activator, antioxidant response | ~4.0x increase |
| 4-HNE Adducts | Marker of lipid peroxidation | ~1.5x increase (indicates chronic oxidative stress) |
| Cleaved Caspase-3 | Marker of apoptosis | ~0.4x decrease (indicates reduced apoptosis) |
Experimental Protocols
1. Protocol: Development of a DGAT1 Inhibitor-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of a DGAT1 inhibitor.
-
Initial IC50 Determination: Determine the IC50 of the DGAT1 inhibitor for the parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Culture the parental cells in media containing the DGAT1 inhibitor at a concentration of approximately 1/10th of the IC50.
-
Monitoring and Passaging: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel. Once the cells are actively proliferating in the presence of the drug, passage them as you normally would.
-
Dose Escalation: Gradually increase the concentration of the DGAT1 inhibitor in the culture medium. A typical increase is 1.5- to 2-fold at each step. This should be done every 1-2 weeks, or once the cells have adapted and are growing robustly at the current concentration.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of the cell population. A significant increase in the IC50 (typically >3-fold) indicates the development of resistance.
-
Clonal Selection (Optional): Once a desired level of resistance is achieved, you can perform single-cell cloning to isolate a homogenous population of resistant cells.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
2. Protocol: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DGAT1 inhibitor for the desired time (e.g., 48-72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. This can be aided by shaking the plate for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50.
-
3. Protocol: Lipid Droplet Staining (BODIPY 493/503)
This protocol is for visualizing neutral lipid droplets in cells.
-
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstain (optional)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and treat with the DGAT1 inhibitor as required.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS).
-
Incubate the cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the lipid droplets using a fluorescence microscope with the appropriate filter set (excitation/emission ~493/503 nm).
-
4. Protocol: Western Blot for SOD1 and 4-HNE
This protocol is for detecting the expression of SOD1 and the presence of 4-HNE protein adducts, a marker of lipid peroxidation.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOD1, anti-4-HNE, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SOD1 or anti-4-HNE) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of DGAT1 inhibitor action and the NRF2-mediated resistance pathway.
Caption: Troubleshooting workflow for lack of response to a DGAT1 inhibitor.
Caption: Relationship between DGAT1 activity and the mTOR signaling pathway.
References
- 1. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Lipid Challenge Models for DGAT1 Inhibitor Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing lipid challenge models, specifically for the evaluation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in plasma triglyceride (TG) levels between animals in the same group during our oral fat tolerance tests (OFTT). What are the potential causes and solutions?
A1: High variability is a common challenge in OFTT studies. Several factors can contribute to this issue:
-
Animal Strain: Different mouse strains exhibit varied responses to lipid challenges. For instance, ddY mice have been shown to display a more pronounced hypertriglyceridemia compared to C57BL/6N or ICR mice.[1] It is crucial to select an appropriate strain and maintain consistency throughout the studies.
-
Fasting Period: The duration of fasting before the lipid challenge significantly impacts results.[1][2] While overnight fasting is common, a 12-hour fast has been suggested to be optimal for provoking a strong TG response without the confounding metabolic effects of prolonged starvation (e.g., up to 48 hours).[1] Standardize the fasting period across all experimental groups.
-
Gavage Technique: Improper oral gavage can cause stress, esophageal or stomach injury, and incomplete or variable dose administration. Ensure all personnel are thoroughly trained in the technique to minimize animal stress and ensure consistent delivery of the lipid bolus and inhibitor compound.
-
Dietary Acclimation: The animals' diet prior to the study can affect their metabolic response. Acclimating mice to a specific diet, such as a high-fat diet for a week before the test, can induce a more robust and consistent hypertriglyceridemic response to the lipid challenge.[1]
-
Lipid Source and Dose: The type and amount of lipid used are critical variables.[2][3] Olive oil and soybean oil are commonly used and elicit strong TG responses.[1] The lipid dose should be consistent and is often administered at volumes like 5 or 10 mL/kg.[4][5]
Q2: How do we confirm that our DGAT1 inhibitor is effectively engaging the target in the intestine?
A2: Confirming target engagement is key to interpreting your results. Here are several approaches:
-
Direct Measurement of Intestinal TG Synthesis: After dosing with the inhibitor and challenging with a lipid meal, you can measure the triglyceride content directly in the enterocytes of the small intestine. Effective DGAT1 inhibition should lead to a significant reduction in intracellular TG levels.[6]
-
Histological Analysis: Oil Red O staining of intestinal cross-sections can visually demonstrate the accumulation of neutral lipids in enterocytes. A potent DGAT1 inhibitor should reduce the amount of stained lipid droplets compared to vehicle-treated controls after a fat challenge.[7]
-
Pharmacokinetic (PK) Analysis: Measuring the concentration of the inhibitor in plasma and, if possible, in intestinal tissue can correlate drug exposure with the observed pharmacodynamic (PD) effects on plasma TG levels.[8]
Q3: Our DGAT1 inhibitor appears to blunt the postprandial TG peak, but the effect is less than expected. What could be the reason?
A3: Suboptimal efficacy can stem from several factors related to both the compound and the model:
-
Compound Properties: The inhibitor may have poor solubility, low intestinal permeability, or be subject to rapid metabolism or efflux by transporters like P-glycoprotein, limiting its concentration at the target site.[6]
-
Dosing and Timing: The dose of the inhibitor may be too low, or the pre-dosing time before the lipid challenge may be suboptimal. It's crucial to perform dose-response and timing studies to find the optimal experimental window. Pharmacokinetic studies show that inhibitor plasma concentrations typically peak 1-2 hours after oral administration.[8]
-
Compensatory Pathways: While DGAT1 is a major enzyme for TG synthesis, DGAT2 also plays a role.[9][10] In some contexts, DGAT2 may partially compensate for DGAT1 inhibition, though they have distinct functions and localizations.[4]
-
Delayed Gastric Emptying: DGAT1 inhibition has been shown to delay gastric emptying, partly through increased levels of glucagon-like peptide-1 (GLP-1).[11] This can slow the delivery of lipids to the intestine, flattening the TG curve rather than blocking absorption entirely. This is an important mechanistic aspect of DGAT1 inhibition.[11]
Q4: Are there sex-dependent differences we should be aware of when conducting lipid challenge studies?
A4: Yes, sex can be a significant variable. Some studies have shown that the effects of compounds on lipid-induced hypertriglyceridemia can be observed in male but not female mice.[1] It is highly recommended to use animals of a single sex for a given study or to fully characterize the response in both males and females if the research question requires it.
Experimental Protocols
Standard Oral Fat Tolerance Test (OFTT) Protocol
This protocol provides a standardized method for assessing the effect of a DGAT1 inhibitor on postprandial triglyceride levels in mice.
-
Animal Preparation:
-
Use male ddY or C57BL/6 mice, 8-10 weeks old.
-
House animals individually for at least one week before the experiment for acclimation.
-
Fast the mice for 12 hours prior to the experiment with free access to water.[1]
-
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the DGAT1 inhibitor or vehicle control via oral gavage. The volume is typically 5-10 mL/kg. The inhibitor should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Wait for a predetermined period (e.g., 1-2 hours) to allow for drug absorption.[5][8]
-
-
Lipid Challenge:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure triglyceride concentrations in the plasma using a commercial colorimetric enzymatic assay kit.
-
Calculate the area under the curve (AUC) for the plasma TG concentration over time to quantify the total postprandial lipid excursion.
-
Quantitative Data Summary
The following tables summarize typical quantitative results from lipid challenge studies involving DGAT1 inhibitors.
Table 1: Effect of DGAT1 Inhibitor on Postprandial Plasma Triglycerides in Mice
| Treatment Group | Time (hours) | Plasma Triglyceride (mg/dL) - Mean ± SEM |
| Vehicle + Corn Oil | 0 | 55 ± 5 |
| 1 | 150 ± 15 | |
| 2 | 220 ± 25 | |
| 4 | 180 ± 20 | |
| 6 | 90 ± 10 | |
| DGAT1 Inhibitor (5 mg/kg) + Corn Oil | 0 | 52 ± 6 |
| 1 | 75 ± 8 | |
| 2 | 95 ± 12 | |
| 4 | 80 ± 9 | |
| 6 | 60 ± 7 | |
| Data are hypothetical but representative of published findings showing a significant blunting of the postprandial TG peak.[8] |
Table 2: Effect of DGAT1 Inhibitor (Pradigastat) on Fasting Triglycerides in Patients with Familial Chylomicronemia Syndrome (FCS)
| Pradigastat Dose | Duration | Percent Reduction in Fasting TG (Geometric Mean) |
| 20 mg | 21 days | 41% |
| 40 mg | 21 days | 70% |
| Adapted from a study in human patients, demonstrating the potent TG-lowering effect of DGAT1 inhibition.[13] |
Visualizations: Pathways and Workflows
Triglyceride Synthesis Pathway
This diagram illustrates the final step of triglyceride synthesis, which is catalyzed by DGAT1 and DGAT2. DGAT1 inhibitors specifically block this conversion.
Caption: The role of DGAT1 in the final step of triglyceride (TG) synthesis.
Experimental Workflow for an Oral Fat Tolerance Test (OFTT)
This workflow outlines the key steps in performing an OFTT to evaluate a DGAT1 inhibitor.
Caption: Step-by-step experimental workflow for an Oral Fat Tolerance Test.
Troubleshooting Logic for High Variability
This diagram provides a decision-making framework for troubleshooting high variability in OFTT results.
Caption: A decision tree for troubleshooting high variability in OFTT data.
References
- 1. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of AZD7687 on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Strategies to reduce variability in DGAT1 enzyme assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting Diacylglycerol Acyltransferase 1 (DGAT1) enzyme assays. Our goal is to help you reduce variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of DGAT1 enzyme assays?
A1: The most common methods for measuring DGAT1 activity include radiometric assays, fluorescence-based assays, and chromatography-based methods.
-
Radiometric Assays: These are traditional and highly sensitive assays that typically use a radiolabeled acyl donor like [14C]oleoyl-CoA. The incorporation of the radiolabel into triacylglycerol (TAG) is measured after separation by thin-layer chromatography (TLC).[1][2][3][4]
-
Fluorescence-Based Assays: These assays offer a non-radioactive alternative and are often adapted for high-throughput screening.[5] One common approach measures the release of Coenzyme A (CoASH), which then reacts with a fluorogenic probe.[6] Another method uses a fluorescently labeled acyl-CoA substrate.[4]
-
Chromatography-Based Assays: Methods like Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS) can be used to directly measure the formation of specific TAG species, offering high specificity and the ability to analyze substrate selectivity.[7][8]
Q2: My DGAT1 enzyme activity is very low or undetectable. What are the possible causes?
A2: Low or absent DGAT1 activity can stem from several factors:
-
Enzyme Inactivity: Improper storage or repeated freeze-thaw cycles of the enzyme preparation (e.g., microsomal fractions) can lead to loss of activity.[9]
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations can significantly reduce enzyme activity. The optimal pH for DGAT1 assays is typically around 7.4-7.5.[1][5]
-
Substrate Degradation or Insolubility: Acyl-CoA substrates can be unstable, and diacylglycerol (DAG) substrates can be difficult to solubilize.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or assay reagents could be inhibiting the enzyme.
Q3: I am observing high background signal in my assay. How can I reduce it?
A3: High background can be caused by several factors depending on the assay type:
-
Radiometric Assays: Incomplete separation of the radiolabeled substrate from the product can lead to high background. Ensure the TLC separation is efficient and the solvent system is appropriate.[2]
-
Fluorescence-Based Assays: Autofluorescence of compounds or the microplate itself can be a source of high background. Using a negative control without the enzyme can help determine the level of background signal.[9] Hydrolysis of the acyl-CoA substrate by acyl-CoA hydrolases present in the sample can also contribute to background signal in certain fluorescence-based assays.[4]
-
Non-Enzymatic Reactions: The spontaneous reaction of assay components can sometimes generate a signal.
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Inconsistent results are a common challenge and can be minimized by carefully controlling several parameters:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrates.
-
Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay. Small variations can lead to significant changes in enzyme activity.[9]
-
Reagent Preparation: Prepare fresh reagents whenever possible, particularly the substrates. The way substrates like 1,2-dioleoyl-sn-glycerol are dispersed (e.g., in acetone or with a detergent) can impact the results.[3]
-
Incubation Time: Ensure the reaction is stopped within the linear range of the assay.[4][7]
-
Sample Preparation: Inconsistent preparation of microsomal fractions or cell lysates can introduce variability.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your DGAT1 enzyme assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal detergent concentration. | Optimize the concentration of Triton X-100. It has been shown to increase the assay window and TAG formation.[5] |
| Low substrate concentration. | Titrate both oleoyl-CoA and 1,2-dioleoyl-sn-glycerol to determine the optimal concentrations for your system. Published starting points are often around 25-312.5 µM for oleoyl-CoA and 100-625 µM for 1,2-dioleoyl-sn-glycerol.[2][5][7] | |
| Insufficient enzyme concentration or incubation time. | Perform an enzyme titration and a time-course experiment to establish the linear range for your assay.[4][7] | |
| High Variability in Replicates | Inhomogeneous substrate dispersion. | Ensure proper solubilization and dispersion of the lipid substrate (1,2-dioleoyl-sn-glycerol). This may involve sonication or the use of detergents. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or ensure proper sealing to prevent evaporation, which can concentrate reagents in the outer wells.[9] | |
| Inconsistent mixing of reagents. | Gently vortex or mix all master mixes before dispensing into assay wells. | |
| Assay Interference | Presence of competing enzymes in the lysate. | If using cell lysates, be aware of other acyltransferases. For DGAT1-specific measurements, consider using a DGAT2 inhibitor or specific assay conditions, such as high MgCl2 concentrations (e.g., 25 mM), which favor DGAT1 activity.[1][2] |
| Compound interference in inhibitor screening. | Test compounds for autofluorescence or quenching properties in fluorescence-based assays. In LC/MS-based assays, check for ion suppression effects. |
Experimental Protocols
Standard Radiometric DGAT1 Assay Protocol
This protocol is based on commonly used methods for measuring DGAT1 activity in microsomal fractions.[1][2][10][11]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl (pH 7.4)
-
25 mM MgCl2 (to enhance DGAT1 specificity)[2]
-
0.625 g/L delipidated BSA
-
200 µM 1,2-dioleoylglycerol (dissolved in acetone)
-
50 µM oleoyl-CoA containing 0.2 µCi [14C]-oleoyl-CoA as a tracer
-
-
Enzyme Addition: Add 5-10 µg of microsomal protein to the reaction mixture. The total reaction volume is typically 50-200 µL.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for 15-30 minutes. Ensure the reaction time is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 1 mL of chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Add 2% phosphoric acid for phase separation and vortex thoroughly. Centrifuge to separate the phases.
-
TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the triacylglycerol band. Quantify the radioactivity using a scintillation counter. Alternatively, use a phosphor imager to quantify the radioactivity of the TG bands.[1]
Fluorescence-Based DGAT1 Assay Protocol
This protocol is adapted for a 96-well format and measures the release of CoASH.[5][6]
-
Prepare Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.5) and 1% Triton X-100.
-
Prepare Substrate Mix: In the assay buffer, prepare a substrate mix containing 312.5 µM oleoyl-CoA and 625 µM 1,2-dioleoyl-sn-glycerol.
-
Dispense Reagents: In a 96-well plate, add your test compounds (e.g., dissolved in DMSO, final concentration of 10%).
-
Initiate Reaction: Add the enzyme source (e.g., 0.25 µg of total microsomal protein) to each well, followed by the substrate mix to start the reaction. The final reaction volume is typically 25-100 µL.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Stop Reaction: Stop the reaction by adding SDS to a final concentration of 0.1% and incubate for an additional 30 minutes.
-
Detection: Add 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to a final concentration of 100 µM and incubate at room temperature for 30 minutes.
-
Read Fluorescence: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. A standard curve with CoASH should be run in parallel to quantify the amount of product formed.[6]
Visualizations
Caption: The enzymatic reaction catalyzed by DGAT1.
Caption: A logical workflow for troubleshooting DGAT1 assays.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. A variety of small molecule inhibitors targeting DGAT1 have been developed and evaluated in preclinical and clinical settings. This guide provides an objective comparison of the in vivo efficacy of several prominent DGAT1 inhibitors, supported by experimental data from published studies.
Unraveling the Mechanism: The DGAT1 Signaling Pathway
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This process is central to the absorption of dietary fat in the intestine and the storage of energy in adipose tissue. By inhibiting DGAT1, these compounds aim to reduce triglyceride synthesis and absorption, thereby ameliorating metabolic dysregulation.
Evaluating Efficacy: A Typical In Vivo Experimental Workflow
The in vivo assessment of DGAT1 inhibitors typically involves a series of standardized preclinical models to evaluate their impact on lipid metabolism and body weight. A common workflow includes an initial screening for acute effects on lipid absorption, followed by longer-term studies in diet-induced obesity models.
Comparative In Vivo Efficacy of DGAT1 Inhibitors
The following table summarizes the in vivo efficacy of several DGAT1 inhibitors from various preclinical studies. It is important to note that a direct comparison is challenging due to variations in experimental design across studies. However, the data provides valuable insights into the potential of these compounds. The comparison between Compound A and A-922500 (Compound B) is from a head-to-head study.
| Inhibitor | Animal Model | Dose & Route | Key Efficacy Endpoints & Results | Reference |
| A-922500 (Compound B) | Diet-Induced Obese (DIO) Mice | 30 mg/kg, oral (twice daily for 4 weeks) | Body Weight: Significant reduction in body weight gain. Adipose Tissue: Significant reduction in mesenteric and epididymal fat weight. Hepatic Steatosis: Reduced hepatic triglyceride and cholesterol content. Insulin Resistance: Reduced plasma glucose and a trend towards reduced insulin levels. | [1] |
| Compound A | Diet-Induced Obese (DIO) Mice | 30 mg/kg, oral (once daily for 4 weeks) | Body Weight: Similar reduction in body weight gain as A-922500. Side Effects: Caused skin aberrations (atrophy of the sebaceous gland), which were not observed with the intestine-targeted A-922500. | [1] |
| H128 | db/db Mice | 10 mg/kg, oral (daily for 5 weeks) | Body Weight: Significantly inhibited body weight gain and decreased food intake. Lipids: Pronounced reduction of serum triglycerides. Hepatic Steatosis: Markedly ameliorated hepatic steatosis, with decreased liver weight and lipid content. Gene Expression: Increased expression of CPT1 and PPARα in the liver, suggesting enhanced fatty acid oxidation. | [2] |
| PF-04620110 | C57BL/6J Mice | 10 mg/kg, oral (single dose) | Postprandial Triglycerides: Demonstrated in vivo inhibition of DGAT1 through the reduction of plasma triglyceride levels following a lipid challenge. Gut Hormones: Increased postprandial plasma levels of GLP-1 and PYY. | [3][4] |
| AZD7687 | Healthy Human Males | ≥5 mg, oral (single dose) | Postprandial Triglycerides: Markedly reduced postprandial triglyceride excursion, with a >75% decrease in incremental AUC from baseline. Side Effects: Dose-dependent gastrointestinal side effects, including nausea, vomiting, and diarrhea, were reported. | [5] |
Disclaimer: The data presented in this table is a summary from different studies and should not be interpreted as a direct head-to-head comparison, except where explicitly stated. The efficacy of these compounds can be influenced by the specific experimental conditions.
Detailed Experimental Protocols
Oral Lipid Tolerance Test (OLTT)
This assay is designed to evaluate the acute effect of a DGAT1 inhibitor on the absorption of dietary lipids.
-
Animals: Male C57BL/6 mice are commonly used.
-
Fasting: Mice are typically fasted for 4-6 hours prior to the experiment to ensure gastric emptying without inducing a catabolic state.
-
Dosing: The DGAT1 inhibitor or vehicle (e.g., 0.5% methylcellulose) is administered via oral gavage.
-
Lipid Challenge: 30 to 60 minutes after compound administration, a lipid bolus, typically corn oil or olive oil (e.g., 10 ml/kg body weight), is administered by oral gavage.
-
Blood Sampling: Blood samples are collected via the tail vein or retro-orbital sinus at baseline (time 0, before the lipid challenge) and at several time points post-challenge (e.g., 1, 2, 4, and 6 hours).
-
Analysis: Plasma is isolated, and triglyceride levels are measured using a commercial enzymatic assay kit. The data is often presented as the change in triglyceride concentration over time and the area under the curve (AUC).
Diet-Induced Obesity (DIO) Model
This model is used to assess the chronic effects of a DGAT1 inhibitor on body weight, adiposity, and related metabolic parameters.
-
Model Induction: Male C57BL/6 mice, at approximately 6-8 weeks of age, are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: Once the DIO phenotype is established, mice are treated daily with the DGAT1 inhibitor or vehicle via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or bi-weekly). Body composition (fat and lean mass) can be assessed using techniques like DEXA or MRI.
-
Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed. This can include glucose and insulin tolerance tests, and measurement of plasma lipids (triglycerides, cholesterol) and liver enzymes.
-
Terminal Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the liver and adipose depots are collected, weighed, and analyzed for lipid content (e.g., triglycerides and cholesterol) and gene expression related to lipid metabolism.
Conclusion
The in vivo studies summarized in this guide demonstrate the potential of DGAT1 inhibitors to favorably impact key metabolic parameters, including postprandial hyperlipidemia, body weight, and hepatic steatosis. Notably, the direct comparison between a systemic (Compound A) and an intestine-targeted (A-922500) inhibitor highlights the potential to mitigate systemic side effects, such as skin aberrations, by restricting the inhibitor's action to the gastrointestinal tract[1]. While compounds like H128 and PF-04620110 have shown promising efficacy in rodent models, the clinical development of some DGAT1 inhibitors, such as AZD7687, has been challenged by gastrointestinal adverse events in humans[5].
For researchers and drug development professionals, these findings underscore the importance of tissue-specific targeting and careful dose-finding studies to maximize the therapeutic window of DGAT1 inhibitors. The experimental protocols provided herein offer a foundation for the continued in vivo evaluation and comparison of novel DGAT1 inhibitors.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet-induced obesity mouse model [bio-protocol.org]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Target Engagement of DGAT1 Inhibitors in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in tissues. It includes supporting experimental data for several inhibitors and detailed protocols for key validation assays.
Introduction to DGAT1 and Target Engagement
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1] It plays a crucial role in lipid metabolism, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] Validating that a DGAT1 inhibitor reaches and binds to its target in tissues is a critical step in drug development to ensure its mechanism of action and to establish a dose-response relationship. This guide explores several methods for confirming target engagement, including direct enzyme activity assays, cellular thermal shift assays, and advanced imaging techniques.
Comparison of DGAT1 Inhibitors
Several small molecule inhibitors of DGAT1 have been developed and characterized. The following tables summarize the in vitro potency and in vivo effects of some of these inhibitors based on available data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature.
Table 1: In Vitro Potency of Selected DGAT1 Inhibitors
| Inhibitor | Human DGAT1 IC50 (nM) | Murine DGAT1 IC50 (nM) | Selectivity over DGAT2 | Source |
| A-922500 | 9 | 22 | >5,800-fold | [3] |
| T863 | Potent (specific value not provided) | Potent (specific value not provided) | No inhibitory activity against human DGAT2 at concentrations up to 10 µM | [4] |
| DGAT1IN1 | 2.5 ± 0.4 | Not Reported | Not Reported | [3] |
| AZD7687 | Potent and selective (specific value not provided) | Not Reported | Selective | [2] |
| Botanical Extracts (e.g., Gallic Acid, Cyanidin) | 667 - 8600 | Not Reported | Not Reported | [5] |
Table 2: In Vivo Effects of the DGAT1 Inhibitor A-922500 on Postprandial Triglycerides
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Effect on Postprandial Triglyceride Rise | Source |
| Multiple Rodent Species | A-922500 | 0.03, 0.3, 3 | Dose-dependent attenuation | [6] |
| Multiple Rodent Species | A-922500 | 3 | Abolished | [6] |
Experimental Protocols for Target Validation
Accurate and reproducible methods are essential for validating DGAT1 inhibitor target engagement. Below are detailed protocols for commonly used assays.
DGAT1 Enzyme Activity Assays
These assays directly measure the catalytic activity of DGAT1 and its inhibition.
This high-throughput assay measures the release of Coenzyme A (CoA) during the DGAT1-mediated reaction.
-
Principle: The released CoA reacts with a fluorogenic maleimide derivative, producing a fluorescent signal.
-
Experimental Workflow:
Fluorescence-Based DGAT1 Assay Workflow -
Detailed Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5).
-
Add the DGAT1 enzyme source (e.g., microsomal preparations from cells overexpressing DGAT1).
-
Add the substrates: 1,2-dioleoyl-sn-glycerol (DAG) and oleoyl-CoA.
-
Add the DGAT1 inhibitor at various concentrations.
-
Initiate the reaction by adding a thio-reactive fluorescent probe like 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[4]
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for CPM).[4]
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
This label-free method directly measures the formation of the triglyceride product.
-
Principle: Liquid chromatography separates the triglyceride product from the substrates, and mass spectrometry provides sensitive and specific detection.[7][8]
-
Experimental Workflow:
LC/MS-Based DGAT1 Assay Workflow -
Detailed Protocol:
-
Combine the DGAT1 enzyme source, 1,2-diolein, and oleoyl-CoA in an assay buffer. A typical enzyme concentration is 25 µg/mL.[9]
-
Add the DGAT1 inhibitor or DMSO vehicle.
-
Incubate the reaction for 30 minutes.[9]
-
Stop the reaction, for example, by adding an acidic solution.
-
Perform a liquid-liquid extraction to isolate the lipid products.
-
Analyze the extracted lipids using a multiparallel liquid chromatography system coupled with tandem mass spectrometry (LC/MS/MS) to detect and quantify the specific triglyceride product.[7]
-
Determine the IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11]
-
Principle: The binding of an inhibitor can increase the thermal stability of DGAT1. This change in stability can be detected by heating cells to various temperatures and quantifying the amount of soluble DGAT1 remaining.
-
Experimental Workflow for Membrane Proteins:
CETSA Workflow for DGAT1 -
Detailed Protocol (adapted for a transmembrane protein like DGAT1):
-
Culture cells expressing DGAT1 and treat them with the inhibitor or vehicle for a specified time.
-
Heat the intact cells in a PCR cycler to a range of temperatures to induce protein denaturation.
-
After heating, lyse the cells using a buffer containing detergent to solubilize membrane proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Detect the amount of soluble DGAT1 in the supernatant using standard methods like Western blotting with a DGAT1-specific antibody.
-
Plot the amount of soluble DGAT1 as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]
-
Advanced Methods for In Vivo Target Engagement
While challenging, assessing target engagement in a whole organism provides the most physiologically relevant data.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled molecule in vivo.
-
Principle: A PET tracer, which is a positron-emitting version of a DGAT1 inhibitor or a ligand that binds to DGAT1, is administered. The PET scanner detects the gamma rays produced from positron annihilation, allowing for the mapping of the tracer's location and concentration.
-
Current Status for DGAT1: As of now, there are no well-established, specific PET tracers for DGAT1 reported in the literature. The development of such tracers is a complex process that involves synthesizing a suitable radiolabeled ligand with high affinity and specificity for DGAT1, along with favorable pharmacokinetic properties.[13][14]
-
Conceptual Workflow for DGAT1 PET Tracer Development and Use:
DGAT1 PET Imaging Workflow
Conclusion
Validating the target engagement of DGAT1 inhibitors is a multifaceted process that can be approached with a variety of techniques. Direct enzyme activity assays using fluorescence or LC/MS are workhorses for in vitro characterization and screening. For cellular confirmation of target binding, CETSA offers a powerful, label-free method that is adaptable to membrane proteins like DGAT1. While in vivo imaging of DGAT1 with PET remains an area for future development, the principles of tracer design are well-established and could one day provide a non-invasive window into DGAT1 engagement in living subjects. The selection of the most appropriate method will depend on the stage of drug discovery and the specific questions being addressed.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. gwasstories.com [gwasstories.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay development and screening of human DGAT1 inhibitors with an LC/MS-based assay: application of mass spectrometry for large-scale primary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CETSA [cetsa.org]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of DGAT1 Inhibitors Across Diverse Disease Models
A deep dive into the therapeutic potential and mechanistic insights of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in metabolic disorders, oncology, and dermatology. This guide provides a comparative analysis of key inhibitors, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step of triglyceride synthesis. Its role in lipid metabolism has made it an attractive therapeutic target for a range of diseases. This guide offers a comparative overview of several DGAT1 inhibitors, summarizing their efficacy in various disease models and providing insights into their mechanisms of action.
Quantitative Comparison of DGAT1 Inhibitor Potency and Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of prominent DGAT1 inhibitors across different disease models.
Table 1: In Vitro Potency of DGAT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Source(s) |
| A-922500 | Human DGAT1 | 9 | - | [1] |
| Mouse DGAT1 | 22 | - | [1] | |
| PF-04620110 | Human DGAT1 | 19 | 39 (HT-29 cells) | [2][3] |
| Rat DGAT1 | 94 | - | [3] | |
| Mouse DGAT1 | 64 | - | [3] | |
| T863 | Human DGAT1 | 17-49 | - | [4] |
| Mouse DGAT1 | Similar to human | - | [5] | |
| Pradigastat (LCQ908) | Human DGAT1 | Potent and selective | - | [6][7] |
| AZD7687 | Human DGAT1 | Reversible and selective | - | [8] |
Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Metabolic Disease Models
| Inhibitor | Disease Model | Species | Key Efficacy Results | Source(s) |
| Pradigastat (LCQ908) | Familial Chylomicronemia Syndrome | Human | 41% reduction in fasting triglycerides at 20 mg/day; 70% reduction at 40 mg/day over 21 days. | [6][7][9] |
| AZD7687 | Healthy overweight/obese | Human | >75% decrease in postprandial triglyceride AUC at doses ≥5 mg. | [10] |
| T863 | Diet-induced obesity | Mouse | Significant weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity after 2 weeks of oral administration. | [4][5] |
| A-922500 | Postprandial hyperlipidemia | Rodents | Dose-dependently attenuated the maximal postprandial rise in serum triglycerides. | [5] |
| PF-04620110 | Diet-induced obesity | Mouse | Reduction in plasma triglyceride levels at doses ≥0.1 mg/kg following a lipid challenge. | [2][3][11] |
Table 3: In Vivo Efficacy of DGAT1 Inhibitors in Oncology Models
| Inhibitor | Disease Model | Species | Key Efficacy Results | Source(s) |
| A-922500 | Glioblastoma xenograft | Mouse | Suppressed cell proliferation and induced apoptosis. | [12] |
| Melanoma xenograft | Mouse | Did not show efficacy alone, but profoundly suppressed tumor growth when combined with a SOD1 inhibitor. | [13] | |
| Generic DGAT1 inhibitor | Prostate cancer xenograft | Mouse | Significantly reduced tumor growth and proliferation capacity by 51%. | [14] |
Table 4: Dermatological Effects of DGAT1 Inhibitors
| Inhibitor | Species | Key Observations | Source(s) |
| AZD7687 | Mouse | Dose- and time-dependent sebaceous gland atrophy and alopecia. | [15] |
| Dog | Sebaceous gland atrophy without hair loss or skin lesions. | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
DGAT1 Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro potency of DGAT1 inhibitors.
Materials:
-
Microsomes from cells overexpressing human or mouse DGAT1.
-
[¹⁴C]-oleoyl-CoA (radiolabeled substrate).
-
1,2-dioleoylglycerol (unlabeled substrate).
-
DGAT2 inhibitor (e.g., PF-06424439) to ensure specificity.
-
DGAT1 inhibitor to be tested.
-
Reaction buffer (100 mM Tris-HCl pH 7.4, 25 mM MgCl₂, 0.625 g/L delipidated BSA).
-
Chloroform/methanol (2:1 v/v).
-
2% phosphoric acid.
-
Silica gel TLC plates.
Procedure:
-
Prepare cell lysates from cells overexpressing the target DGAT1 enzyme.
-
Incubate the cell lysate with a DGAT2 inhibitor on ice for 30 minutes to block the activity of DGAT2.
-
Add the test DGAT1 inhibitor at various concentrations.
-
Initiate the reaction by adding the reaction mixture containing 1,2-dioleoylglycerol and [¹⁴C]-oleoyl-CoA.
-
Incubate the reaction at 37°C with gentle agitation for 30 minutes.
-
Stop the reaction by adding chloroform/methanol (2:1 v/v), followed by 2% phosphoric acid to induce phase separation.
-
Collect the organic phase, dry it down, and resuspend it in chloroform.
-
Spot the samples on a silica gel TLC plate and separate the lipids.
-
Visualize and quantify the radiolabeled triglycerides to determine the extent of inhibition.[13]
Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes how to visualize and quantify intracellular lipid droplets.
Materials:
-
Cells cultured on coverslips in a 24-well plate.
-
4% Paraformaldehyde (PFA) in PBS.
-
Propylene glycol.
-
0.05% Oil Red O solution in 85% propylene glycol.
-
DAPI solution for nuclear staining.
-
Mounting medium.
Procedure:
-
Culture cells on coverslips and treat with the DGAT1 inhibitor.
-
Fix the cells with 4% PFA for 20 minutes on ice.[4]
-
Wash the cells twice with PBS.[4]
-
Incubate the cells with propylene glycol for 7 minutes at room temperature.[4]
-
Remove the propylene glycol and add the 0.05% Oil Red O solution. Incubate for 5 minutes at room temperature.[4]
-
Remove the Oil Red O solution and wash the cells three times with PBS.[4]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize under a fluorescence microscope.
-
Quantify the lipid droplet area using image analysis software.
In Vivo Tumor Growth Inhibition Study
This protocol details a typical xenograft study to evaluate the anti-cancer efficacy of a DGAT1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line (e.g., U87MG for glioblastoma).[16]
-
DGAT1 inhibitor formulated for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer the DGAT1 inhibitor at the desired dose and schedule.
-
Measure tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[17][18]
Signaling Pathways and Mechanisms of Action
DGAT1 inhibition impacts cellular signaling in a context-dependent manner. The following diagrams illustrate key pathways involved.
In the intestine, DGAT1 is pivotal for the absorption of dietary fats by re-esterifying fatty acids and monoacylglycerols into triglycerides, which are then packaged into chylomicrons and secreted into the bloodstream. In adipose tissue, DGAT1 contributes to the storage of excess energy as triglycerides. DGAT1 inhibitors block these processes, leading to reduced triglyceride levels and decreased fat storage.
In cancer cells, DGAT1 plays a protective role by converting excess fatty acids into triglycerides, which are stored in lipid droplets. This prevents the accumulation of free fatty acids, which can lead to lipotoxicity and the generation of reactive oxygen species (ROS).[12][19] By inhibiting DGAT1, cancer cells are unable to sequester excess fatty acids, leading to increased ROS production and subsequent apoptosis.[13][20] Additionally, DGAT1 activity has been linked to the mTOR signaling pathway, which is a key regulator of cell growth and proliferation. Inhibition of DGAT1 can disrupt this pathway, further contributing to its anti-tumor effects.[12]
The evaluation of DGAT1 inhibitors typically follows a workflow that begins with in vitro characterization of enzyme inhibition and cellular effects on lipid accumulation and signaling. Promising candidates are then advanced to in vivo studies in relevant disease models to assess their efficacy and safety.
Conclusion
DGAT1 inhibitors have demonstrated significant therapeutic potential in a variety of disease models. In metabolic disorders, they effectively lower triglyceride levels and improve insulin sensitivity. In oncology, they represent a novel therapeutic strategy by inducing lipotoxicity and oxidative stress in cancer cells. However, their clinical development has been hampered by dose-limiting gastrointestinal side effects. The dermatological effects, particularly in mice, also warrant careful consideration in preclinical safety assessments. Future research may focus on developing tissue-specific inhibitors or combination therapies to maximize therapeutic benefit while minimizing adverse effects. This comparative guide provides a valuable resource for researchers to navigate the current landscape of DGAT1 inhibitors and to inform the design of future studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of DGAT1 induces sebaceous gland atrophy in mouse and dog skin while overt alopecia is restricted to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Successful Treatment of Intracranial Glioblastoma Xenografts With a Monoamine Oxidase B-Activated Pro-Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breac… [ouci.dntb.gov.ua]
Off-Target Profiling of Novel DGAT1 Inhibitor Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for metabolic disorders has identified Diacylglycerol O-acyltransferase 1 (DGAT1) as a promising target. DGAT1 catalyzes the final step in triglyceride synthesis, and its inhibition has been shown to reduce triglyceride absorption and improve metabolic parameters. However, ensuring the selectivity of DGAT1 inhibitors is paramount to minimize potential adverse effects arising from off-target interactions. This guide provides a comparative overview of the off-target profiles of emerging DGAT1 inhibitor candidates, supported by experimental data and detailed methodologies, to aid in the selection and development of safer and more effective therapies.
The Critical Role of Off-Target Profiling
While on-target efficacy is the primary goal of drug development, off-target activity can lead to unforeseen toxicities and side effects, ultimately causing clinical trial failures. Comprehensive off-target profiling in the early stages of discovery is a critical step to de-risk drug candidates. By screening compounds against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes, researchers can identify and mitigate potential liabilities, leading to the development of safer medicines.
Comparative Off-Target Profiles of Novel DGAT1 Inhibitors
The following table summarizes the available off-target activity data for several novel DGAT1 inhibitor candidates. The data is presented as the concentration at which 50% inhibition (IC50) or binding is observed. Higher IC50 values indicate lower potency and, in this context, a better selectivity profile for off-targets.
| Compound ID | DGAT1 IC50 (nM) | Off-Target | Off-Target IC50 (nM) | Selectivity Fold (Off-Target IC50 / DGAT1 IC50) |
| Compound A922500 | 9 (human), 22 (mouse) | DGAT2 | 53,000 | >5800 (vs hDGAT1) |
| ACAT1 | >10,000 | >1100 (vs hDGAT1) | ||
| ACAT2 | >10,000 | >1100 (vs hDGAT1) | ||
| Compound T-863 | 49 | hMGAT3 | >10,000 | >204 |
| hDGAT2 | >10,000 | >204 | ||
| hMGAT2 | >10,000 | >204 | ||
| PF-04620110 | 19 (human), 64 (rat) | hDGAT2 | >10,000 | >526 (vs hDGAT1) |
| hACAT1 | >10,000 | >526 (vs hDGAT1) | ||
| hAWAT1/2 | >10,000 | >526 (vs hDGAT1) | ||
| hMGAT2/3 | >10,000 | >526 (vs hDGAT1) | ||
| mMGAT1 | >10,000 | >156 (vs rDGAT1) | ||
| Compound 5B | ~2 (estimated) | Adenosine A2A Receptor | >334 | >167 |
| ACAT1 | >10,000 | >5000 | ||
| Screened against >100 other targets | No significant activity reported | - | ||
| Amidepsines | - | DGAT1 & DGAT2 | Inhibits both | Non-selective |
| Xanthohumol | - | DGAT1 & DGAT2 | Inhibits both | Non-selective |
| Roselipins | - | DGAT2 | Selective for DGAT2 | - |
Note: This table is compiled from publicly available data and may not be exhaustive. The specific targets and assay conditions may vary between studies.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and comparable off-target profiling data. Below are methodologies for key assays typically employed in these studies.
Broad Panel Off-Target Screening (Radioligand Binding Assays)
This methodology is used to assess the interaction of a test compound with a wide array of receptors, ion channels, and transporters.
-
Objective: To identify potential off-target binding interactions of a novel DGAT1 inhibitor.
-
Procedure:
-
Target Preparation: Membranes are prepared from cells recombinantly expressing the target of interest (e.g., GPCRs, ion channels).
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target is selected.
-
Competition Binding: The test compound is incubated at a fixed concentration (e.g., 10 µM) with the prepared membranes and the specific radioligand.
-
Incubation and Washing: The mixture is incubated to allow for binding equilibrium. Unbound radioligand and test compound are then removed by rapid filtration.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the radioligand bound to the target, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) triggers further investigation with concentration-response curves to determine the IC50 value.
-
In Vitro Enzyme Inhibition Assays
This protocol is used to determine the inhibitory activity of a compound against specific enzymes, such as other acyltransferases or kinases.
-
Objective: To quantify the inhibitory potency of a novel DGAT1 inhibitor against specific off-target enzymes.
-
Procedure:
-
Enzyme and Substrate Preparation: A purified recombinant enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound is serially diluted and pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate. For acyltransferases, this often involves a radiolabeled acyl-CoA.
-
Reaction Termination: The reaction is allowed to proceed for a defined period and then stopped, often by the addition of a strong acid or organic solvent.
-
Product Detection: The amount of product formed is quantified. For radiolabeled assays, this may involve separation of the product from the substrate by thin-layer chromatography (TLC) followed by scintillation counting. For non-radioactive assays, detection methods such as fluorescence, absorbance, or mass spectrometry are used.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
-
Cellular Triglyceride Synthesis Assay
This assay assesses the functional inhibition of DGAT1 in a cellular context.
-
Objective: To confirm the on-target activity and cellular permeability of the DGAT1 inhibitor.
-
Procedure:
-
Cell Culture: A relevant cell line (e.g., human intestinal Caco-2 cells) is cultured to confluency.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the DGAT1 inhibitor.
-
Radiolabeled Precursor Addition: A radiolabeled precursor for triglyceride synthesis, such as [14C]-oleic acid or [3H]-glycerol, is added to the culture medium.
-
Incubation: Cells are incubated for a sufficient time to allow for the incorporation of the radiolabeled precursor into triglycerides.
-
Lipid Extraction: Total lipids are extracted from the cells using a solvent system (e.g., hexane:isopropanol).
-
Lipid Separation and Quantification: The extracted lipids are separated by TLC, and the band corresponding to triglycerides is identified and quantified by scintillation counting.
-
Data Analysis: The inhibition of triglyceride synthesis is calculated for each compound concentration, and an IC50 value is determined.
-
Visualizing the Path to Selective DGAT1 Inhibition
To better understand the processes involved in ensuring the safety and selectivity of novel DGAT1 inhibitors, the following diagrams illustrate key conceptual frameworks.
Caption: Simplified DGAT1 signaling pathway and potential off-target interaction.
Validating the Mechanism of Action of a New DGAT1 Inhibitor: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. It offers a comparative analysis of established DGAT1 inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final step in triglyceride synthesis.[1] Its role in metabolic diseases such as obesity and type 2 diabetes has made it an attractive target for therapeutic intervention.[2] DGAT1 inhibitors work by blocking the enzymatic action of DGAT1, thereby reducing triglyceride synthesis and storage.[1] This guide will walk through the essential in vitro and in vivo studies required to validate a new DGAT1 inhibitor and benchmark its performance against known compounds.
Comparative Efficacy of DGAT1 Inhibitors
The potency of a new DGAT1 inhibitor can be benchmarked against well-characterized compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for several known DGAT1 inhibitors. It is important to note that direct comparison can be challenging due to variations in assay conditions across different studies.
| Inhibitor | Human DGAT1 IC50 (nM) | Murine/Rat DGAT1 IC50 (nM) | Selectivity Notes | Reference |
| A-922500 | 7 | 24 (mouse) | Not specified | [3] |
| T863 | 49 (fluorescence assay), 17 (TLC assay) | Potent inhibitor of mouse DGAT1 | No inhibitory activity against human MGAT3, DGAT2, or MGAT2 at concentrations up to 10 µM. | [3] |
| PF-04620110 | 19 | 64 (mouse), 94 (rat) | >100-fold selectivity against human DGAT2, ACAT1, AWAT1/2, MGAT2/3, and mouse MGAT1. | [3] |
| Pradigastat (LCQ-908) | 157 | Not specified | Selective over DGAT2, ACAT-1, and ACAT-2 (IC50s >10,000 nM for all). | [4][5] |
| AZD7687 | 80 | Not specified | Selective DGAT1 inhibitor. | [3] |
In Vivo Efficacy and Side Effect Profile Comparison
The ultimate validation of a DGAT1 inhibitor lies in its in vivo efficacy and safety profile. Key efficacy markers include reductions in postprandial triglyceride levels and body weight in rodent models. A common side effect of potent DGAT1 inhibitors is gastrointestinal distress, including diarrhea.
| Inhibitor | Animal Model | Key Efficacy Findings | Observed Side Effects | Reference |
| A-922500 | C57BL/6, ob/ob, apoE-/-, CD-1 mice; Sprague-Dawley, JCR/LA-cp rats; hamsters | Dose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations. At the highest dose, the postprandial triglyceride response was abolished. | Not specified in the provided context. | [6] |
| T863 | Diet-induced obese mice | Oral administration for 2 weeks caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity. | No changes in ALT and AST levels, suggesting normal liver function. | [3] |
| PF-04620110 | Rodents | Reduction of plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge. | Gastrointestinal adverse effects observed in human trials. | [7] |
| AZD7687 | Overweight or obese men | Dose-dependent reductions in postprandial serum TAG. | Gastrointestinal side effects, including diarrhea, increased with doses >5 mg/day, leading to treatment discontinuation in some participants. | |
| Pradigastat (LCQ-908) | Dogs | Decreased serum triglyceride levels in an oral lipid tolerance test at 1 mg/kg. | Diarrhea affected more than 50% of patients in a clinical trial for MASLD. | [5][8] |
Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay (Fluorescence-based)
This assay quantitatively measures the enzymatic activity of DGAT1 by detecting the release of Coenzyme A (CoA) during the triglyceride synthesis reaction.
Principle: DGAT1 catalyzes the transfer of an acyl group from acyl-CoA to diacylglycerol (DAG), forming triglyceride and releasing CoA. The free sulfhydryl group of CoA reacts with a fluorogenic maleimide derivative, producing a fluorescent signal that is proportional to DGAT1 activity.
Materials:
-
Human or rodent microsomes containing DGAT1
-
Oleoyl-CoA (substrate)
-
1,2-Dioleoyl-sn-glycerol (1,2-DOG) (substrate)
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
7-Diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Test inhibitor and control compounds dissolved in DMSO
-
96-well or 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Prepare the assay buffer: 50 mM HEPES, pH 7.5, containing 1% Triton X-100.
-
Prepare the substrate solution in the assay buffer: 312.5 µM oleoyl-CoA and 625 µM 1,2-DOG.
-
Add 2 µL of the test inhibitor or control (in DMSO) to the wells of the microplate.
-
Add 8 µL of the microsomal protein preparation (0.25 µg of total protein) to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of CPM solution (to a final concentration of 10 µM) to stop the reaction and initiate the fluorescent signal generation.
-
Incubate for an additional 10 minutes.
-
Read the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Calculate the percent inhibition relative to the DMSO control.
Cellular Triglyceride Synthesis Assay (Radiolabeling)
This assay measures the ability of an inhibitor to block the synthesis of new triglycerides within a cellular context.
Principle: Cells are incubated with a radiolabeled fatty acid precursor (e.g., [14C]oleic acid) in the presence of the inhibitor. The incorporation of the radiolabel into the cellular triglyceride pool is quantified as a measure of DGAT1 activity.
Materials:
-
HEK293 cells overexpressing human DGAT1 (or other suitable cell line)
-
[14C]oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
Plate HEK293-hDGAT1 cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Prepare the [14C]oleic acid/BSA complex by mixing [14C]oleic acid with fatty acid-free BSA in serum-free medium.
-
Add the [14C]oleic acid/BSA complex to the cells to a final concentration of 10 µM (specific activity of 50 Ci/mmol) and incubate for 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Extract total cellular lipids by adding a hexane/isopropanol (3:2, v/v) solvent mixture.
-
Separate the lipid extract using TLC on silica gel plates with a mobile phase of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Identify the triglyceride band by co-migration with a known standard.
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of triglyceride synthesis compared to the vehicle control.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for DGAT1 Inhibitor Validation
Logical Relationship of DGAT1 Inhibition and Physiological Outcomes
References
- 1. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pepstatina.com [pepstatina.com]
Unveiling the Selectivity of DGAT1 Inhibitors: A Comparative Analysis of Cross-Reactivity with Acyltransferases
In the landscape of therapeutic development for metabolic diseases, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising target. DGAT1 is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[1][2] Its inhibition is explored for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease. However, the clinical success of DGAT1 inhibitors is intrinsically linked to their selectivity. Off-target inhibition of other acyltransferases, such as DGAT2, Acyl-CoA:cholesterol acyltransferase (ACAT1 and ACAT2), and monoacylglycerol acyltransferase (MGAT), can lead to undesirable side effects and complex pharmacological profiles. This guide provides a comparative analysis of the cross-reactivity of prominent DGAT1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of DGAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DGAT1 inhibitors against a panel of related acyltransferases. This data is crucial for researchers to assess the selectivity and potential off-target effects of these compounds.
| Compound | DGAT1 IC50 (nM) | DGAT2 IC50 (nM) | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | MGAT2 IC50 (µM) | MGAT3 IC50 (µM) | Reference |
| T-863 | 15 (human) | >10,000 | - | - | >10 | >10 | [1][3] |
| A-922500 | 9 (human), 22 (mouse) | - | - | - | - | - | [3] |
| PF-04620110 | 19 | - | - | - | - | - | [3] |
| AZD7687 | Potent & Selective | - | - | - | - | - | [4] |
| BAY 74-4113 | 72 | - | - | - | - | - | [3] |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. "Potent & Selective" for AZD7687 indicates that while its potency is established, specific IC50 values against other acyltransferases were not detailed in the cited literature.
Experimental Methodologies
The determination of inhibitor potency and selectivity is paramount. The following protocols outline the typical assays used to evaluate the cross-reactivity of DGAT1 inhibitors.
1. In Vitro DGAT1 Inhibition Assay (Fluorescence-Based)
This high-throughput screening method quantifies DGAT1 activity by detecting the release of Coenzyme A (CoASH) during the triglyceride synthesis reaction.
-
Principle: The assay measures the reaction where DGAT1 esterifies diacylglycerol with an acyl-CoA substrate, releasing CoASH. A thiol-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the liberated CoASH to produce a fluorescent adduct, which is quantifiable.
-
Materials:
-
Microsomes from cells expressing human DGAT1.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DOG) and Oleoyl-CoA.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Detergent: Triton X-100.
-
CPM probe.
-
Test compounds (DGAT1 inhibitors).
-
-
Procedure:
-
Microsomal proteins (0.25 µg) are incubated in a 96-well or 384-well plate with the assay buffer containing 1% Triton X-100.
-
The test compound, dissolved in DMSO, is added to the wells at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates, 312.5 µM oleoyl-CoA and 625 µM 1,2-DOG.
-
The reaction proceeds for 30 minutes at room temperature.
-
The reaction is stopped by the addition of SDS to a final concentration of 0.1%.
-
The CPM probe is added, and the mixture is incubated for an additional 30 minutes to allow for the fluorescent reaction to complete.
-
Fluorescence is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
2. LC/MS-Based DGAT1 Assay
This method directly measures the formation of the triolein product, offering high sensitivity and specificity.
-
Principle: The assay quantifies the amount of triolein produced by the DGAT1 enzyme from diolein and oleoyl-CoA substrates using liquid chromatography-mass spectrometry (LC/MS).
-
Materials:
-
Human DGAT1 enzyme preparation.
-
Substrates: Diolein and Oleoyl-CoA.
-
Test compounds.
-
-
Procedure:
-
The DGAT1 enzyme is incubated with substrates at optimized concentrations (e.g., 100 µM of both diolein and oleoyl-CoA).
-
Test compounds are added at varying concentrations.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then stopped.
-
The lipid products are extracted.
-
The amount of triolein is quantified using an LC/MS/MS system in multiple-reaction monitoring (MRM) mode.
-
IC50 values are calculated based on the reduction of triolein formation in the presence of the inhibitor.[5]
-
3. Cross-Reactivity Assays for Other Acyltransferases (e.g., DGAT2, MGATs)
To determine selectivity, similar in vitro assays are performed using enzymes from the acyltransferase family of interest.
-
Procedure: The experimental setup is analogous to the DGAT1 assays, with the key difference being the use of microsomes or purified enzymes corresponding to the off-target enzyme (e.g., human DGAT2, MGAT2, MGAT3). The same substrates and detection methods can often be utilized, allowing for a direct comparison of inhibitory activity. For example, the study on T-863 used insect cells expressing human MGAT3, human DGAT2, and human MGAT2 to test for cross-reactivity.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Triglyceride synthesis pathway highlighting the role of DGAT1 and other key enzymes.
Caption: Generalized workflow for determining the IC50 of DGAT1 inhibitors.
Conclusion
The data presented underscores the importance of evaluating the selectivity of DGAT1 inhibitors. Compounds like T-863 demonstrate high selectivity with no significant inhibition of DGAT2 or MGATs at concentrations up to 10 µM. While many compounds are reported as "selective," a comprehensive cross-reactivity panel is essential for a thorough understanding of their pharmacological profile. The methodologies described provide a framework for researchers to conduct these critical evaluations. Future studies should aim to provide more complete selectivity data to aid in the development of safer and more effective DGAT1-targeted therapies.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Metabolic Effects of DGAT1 Inhibition: A Comparative Analysis in Wild-Type and Knockout Mice
A comprehensive examination of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor efficacy reveals distinct metabolic reprogramming in wild-type mice, an effect that is notably absent in their DGAT1 knockout counterparts, confirming the inhibitor's on-target mechanism. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of the physiological responses to DGAT1 inhibition, supported by quantitative data, in-depth experimental protocols, and illustrative pathway and workflow diagrams.
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride synthesis.[1][2] Its role in lipid metabolism has made it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] Studies utilizing both genetic knockout models and pharmacological inhibitors have consistently demonstrated the potential of targeting DGAT1 to improve metabolic health. DGAT1 knockout mice are characteristically lean, resistant to diet-induced obesity, and exhibit enhanced insulin and leptin sensitivity.[3][4][5] Pharmacological inhibition of DGAT1 in wild-type animals mirrors many of these beneficial phenotypes, leading to reduced body weight gain, decreased lipid absorption, and improved glucose homeostasis.[6][7][8]
This comparative guide delves into the experimental data differentiating the effects of DGAT1 inhibitors in wild-type versus DGAT1 knockout mice, offering a clear perspective on the direct consequences of DGAT1 enzymatic activity modulation.
Quantitative Analysis of DGAT1 Inhibitor Effects
The following tables summarize the key quantitative data from studies investigating the impact of DGAT1 inhibitors on various metabolic parameters in both wild-type (WT) and DGAT1 knockout (KO) mice.
Table 1: Effects of DGAT1 Inhibitor on Body Weight and Food Intake
| Parameter | Mouse Genotype | Treatment | Outcome | Reference |
| Cumulative Body Weight Gain | Wild-Type | DGAT1 Inhibitor (Compound 5B, 10 mpk, 6 days) | Significant reduction starting from day 3 | [7] |
| DGAT1 Knockout | DGAT1 Inhibitor (Compound 5B, 10 mpk, 6 days) | Indistinguishable from vehicle-treated group | [7] | |
| Cumulative Food Intake | Wild-Type | DGAT1 Inhibitor (Compound 5B, 10 mpk, 6 days) | Significant reduction starting from day 3 | [7] |
| DGAT1 Knockout | DGAT1 Inhibitor (Compound 5B, 10 mpk, 6 days) | Indistinguishable from vehicle-treated group | [7] | |
| Body Weight Gain | Wild-Type | DGAT1 Inhibitor (Compound K) | Mechanism-based body weight loss | [9] |
| DGAT1 Knockout | DGAT1 Inhibitor (Compound K) | Confirmed mechanism-based effect (details not specified) | [9] |
Table 2: Effects of DGAT1 Inhibitor on Lipid Metabolism
| Parameter | Mouse Genotype | Treatment | Outcome | Reference |
| Postprandial Triglyceride Excursion | Wild-Type | DGAT1 Inhibitor (Compounds K and L) | Dose-dependent inhibition | [9] |
| Wild-Type | DGAT1 Inhibitor (H128, 10 mg/kg) | Acute inhibition of intestinal fat absorption | [6] | |
| Wild-Type | DGAT1 Inhibitor (T863) | Significantly delayed fat absorption | [8][10] | |
| Plasma Triglycerides (2h post lipid challenge) | Wild-Type | Vehicle | No suppression | [11] |
| Dgat1+/- | Vehicle | Tended to be suppressed | [11] | |
| Dgat1-/- | Vehicle | Significantly lower than WT and Dgat1+/- | [11] |
Table 3: Effects of DGAT1 Inhibitor on Gut Hormones
| Parameter | Mouse Genotype | Treatment | Outcome | Reference |
| Active GLP-1 (post lipid challenge) | Wild-Type | Vehicle | 1.13 pmol/L to 2.14 pmol/L (1.9-fold increase) | [3] |
| DGAT1 Knockout | Vehicle | 1.41 pmol/L to 4.49 pmol/L (3.1-fold increase) | [3] | |
| Wild-Type | DGAT1 Inhibitor (PF-04620110) | 2.03 pmol/L to 9.08 pmol/L (4.5-fold increase) | [3] | |
| Total GLP-1 (post lipid challenge) | Wild-Type | Vehicle | 5.11 pmol/L to 9.94 pmol/L | [3] |
| DGAT1 Knockout | Vehicle | 7.23 pmol/L to 24.24 pmol/L | [3] | |
| Wild-Type | DGAT1 Inhibitor (PF-04620110) | 1.71 pmol/L to 29.35 pmol/L (17.2-fold increase) | [3] | |
| Total GLP-1 AUC | Wild-Type | DGAT1 Inhibitor (PF-04620110) | 3.4-fold increase vs. vehicle-treated WT | [3] |
| DGAT1 Knockout | Vehicle | 2-fold decrease vs. vehicle-treated WT | [3] | |
| DGAT1 Knockout | DGAT1 Inhibitor (PF-04620110) | 1.2-fold increase vs. vehicle-treated WT | [3] | |
| PYY AUC | Wild-Type | DGAT1 Inhibitor (PF-04620110) | 1.8-fold increase vs. vehicle-treated WT | [3] |
| DGAT1 Knockout | Vehicle | 1.5-fold decrease vs. vehicle-treated WT | [3] | |
| DGAT1 Knockout | DGAT1 Inhibitor (PF-04620110) | 1.3-fold increase vs. vehicle-treated WT | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Animal Models and Housing
-
Strains: C57BL/6J wild-type mice and DGAT1 deficient (Dgat1-/-) mice on a C57BL/6J background are commonly used.[3] Male mice are often utilized for metabolic studies.
-
Housing: Mice are typically housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to water and a standard chow diet or a high-fat diet, depending on the study design.[6]
DGAT1 Inhibitor Administration
-
Route of Administration: Oral gavage is a frequent method for administering DGAT1 inhibitors.[6]
-
Vehicle: The specific vehicle for the inhibitor is dependent on the compound's properties but should be reported.
-
Dosing Regimen: Dosing can be acute (a single dose prior to a metabolic challenge) or chronic (daily dosing over several days or weeks).[6][7] Dosages vary between inhibitors, for instance, H128 has been used at 3 and 10 mg/kg, while PF-04620110 has been administered in a dose-responsive manner.[3][6]
Lipid Challenge Studies
-
Objective: To assess the impact of DGAT1 inhibition on intestinal fat absorption and postprandial lipid and hormone responses.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood sample is collected.
-
The DGAT1 inhibitor or vehicle is administered orally.
-
After a set pre-treatment period (e.g., 1 hour), a bolus of corn oil (e.g., 10 ml/kg) is given by oral gavage.[6]
-
Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6, 8, 10 hours) via methods like cardiac puncture.[3]
-
Plasma is separated and analyzed for triglyceride levels and gut hormones (GLP-1, PYY, GIP).[3]
-
Metabolic Parameter Analysis
-
Body Weight and Food Intake: Measured daily or at regular intervals throughout chronic studies.[7]
-
Blood Glucose and Insulin: Measured from plasma or serum samples, often under fasting conditions or during a glucose tolerance test.
-
Hepatic Steatosis Assessment: Liver weight, lipid droplet visualization via histology (e.g., Oil Red O staining), and measurement of liver triglyceride content.[6]
-
Gene Expression Analysis: Real-time PCR (RT-PCR) is used to quantify the expression of genes involved in fatty acid oxidation (e.g., CPT1, PPARα) in tissues like the liver.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: DGAT1 Signaling in an Intestinal Enterocyte.
Caption: Experimental Workflow for Evaluating DGAT1 Inhibitor Effects.
Caption: Logical Comparison of DGAT1 Inhibitor Effects.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.nyu.edu [search.library.nyu.edu]
- 11. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Diacylglycerol acyltransferase-1 (DGAT1) inhibitors, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Diacylglycerol acyltransferase-1 (DGAT1) inhibitors are a class of small molecules under investigation for their therapeutic potential in metabolic diseases. As with all laboratory chemicals, it is imperative to manage the waste generated from their use in a manner that mitigates potential hazards.
Hazard Profile and Safety Considerations
DGAT1 inhibitors, like many small molecule compounds used in research, may present a range of health and environmental hazards. A review of available safety data indicates that some DGAT1 inhibitors are classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and are very toxic to aquatic life with long-lasting effects[1]. Therefore, uncontrolled release into the environment must be strictly avoided.
When handling DGAT1 inhibitors, either in powdered form or in solution, appropriate personal protective equipment (PPE) should always be worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of powdered compounds should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes key data for several common DGAT1 inhibitors, compiled from publicly available information. This data is intended to provide a general overview and may vary between specific batches and suppliers. Always refer to the specific product information and Safety Data Sheet (SDS) provided by the manufacturer.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Storage Conditions |
| T-863 | 701232-20-4 | C22H26N4O3 | 394.47 | DMSO: ≥50 mg/mL | Dessicate at -20°C[2] |
| A-922500 | 959122-11-3 | C26H24N2O4 | 428.48 | DMSO: 50 mg/mL | -20°C[3][4] |
| PF-04620110 | 1109276-89-2 | C21H24N4O4 | 396.4 | DMSO: 1 mg/mL | Store at +4°C[5][6] |
| LCQ-908 (Pradigastat) | 956136-95-1 | C25H24F3N3O2 | 455.47 | Soluble in DMSO | Store at -20°C[7] |
| AZD7687 | 1166827-44-6 | C21H25N3O3 | 367.44 | Not specified | Store at -20°C[8] |
| DGAT-1 inhibitor 2 | 942999-61-3 | C24H28N4O3 | 420.50 | Soluble in DMSO | Store at -20°C (powder) or -80°C (in solvent)[1] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed, step-by-step guidance for the proper disposal of DGAT1 inhibitors in various forms.
1. Disposal of Unused Pure (Neat) Compound:
-
Step 1: Identification and Labeling: Ensure the container with the unused DGAT1 inhibitor is clearly labeled with the chemical name and any known hazard symbols.
-
Step 2: Packaging: Place the original, securely sealed container into a larger, compatible, and labeled waste container.
-
Step 3: Waste Collection: Transfer the packaged waste to a designated chemical waste storage area within the laboratory.
-
Step 4: Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Inform them of the nature of the compound, referencing the SDS if available.
2. Disposal of DGAT1 Inhibitor Solutions (e.g., in DMSO):
-
Step 1: Segregation: Collect all waste solutions containing DGAT1 inhibitors in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the name of the DGAT1 inhibitor, the solvent (e.g., DMSO), and the approximate concentration.
-
Step 3: Storage: Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills.
-
Step 4: Professional Disposal: The waste solution must be disposed of through a certified hazardous waste disposal service.
3. Disposal of Contaminated Labware and Materials:
-
Step 1: Decontamination (where feasible): For glassware, rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual DGAT1 inhibitor. Collect this rinse solvent as hazardous waste.
-
Step 2: Segregation of Solid Waste: All solid materials that have come into contact with DGAT1 inhibitors (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste bag or container.
-
Step 3: Packaging: Once the container is full, seal it securely.
-
Step 4: Professional Disposal: Dispose of the sealed container as solid chemical waste through a licensed hazardous waste management company.
Important Note: Under no circumstances should DGAT1 inhibitors or their solutions be disposed of down the drain or in regular trash. Their potential aquatic toxicity necessitates professional handling and disposal to prevent environmental contamination[1].
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of DGAT1 inhibitors, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of DGAT1 inhibitors.
By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste, building trust in their commitment to safety and environmental stewardship.
References
- 1. DGAT-1 inhibitor 2|942999-61-3|MSDS [dcchemicals.com]
- 2. DGAT-1 inhibitor | CAS:701232-20-4 | Diacylglycerol acyltransferase (DGAT1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. DGAT-1 Inhibitor, A 922500 - CAS 959122-11-3 - Calbiochem | 252801 [merckmillipore.com]
- 4. DGAT-1 Inhibitor, A 922500 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. usbio.net [usbio.net]
Essential Safety and Operational Guidance for Handling Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diacylglycerol Acyltransferase-1 (DGAT1) inhibitors. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling DGAT1 inhibitors, which are typically small organic molecules, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, and skin contact. The following table summarizes the required PPE.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect against spills. Long pants and closed-toe shoes are mandatory in the laboratory environment. |
| Respiratory Protection | For powdered forms of DGAT1 inhibitors or when generating aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability of DGAT1 inhibitors and to ensure the safety of laboratory personnel.
Receiving and Unpacking:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking chemicals.
-
Verify that the product received matches the order and that the container is properly labeled.
Preparation of Stock Solutions:
-
Consult the manufacturer's data sheet for solubility information. Many DGAT1 inhibitors are soluble in organic solvents such as DMSO.[1]
-
Handle powdered forms in a chemical fume hood to minimize inhalation risk.
-
Use calibrated equipment for accurate weighing and dispensing.
-
Prepare stock solutions to the desired concentration and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Storage:
-
Store DGAT1 inhibitors according to the manufacturer's recommendations. For example, DGAT1-IN-1 stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste generated from the handling of DGAT1 inhibitors must be considered chemical waste and disposed of according to institutional and local regulations.
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled chemical waste container.
Liquid Waste:
-
Unused stock solutions and experimental liquid waste containing the inhibitor should be collected in a labeled, sealed, and chemically compatible waste container.
-
Do not pour chemical waste down the drain.
Decontamination:
-
Work surfaces and equipment should be decontaminated after use with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
Experimental Protocol: In Vitro DGAT1 Enzyme Activity Assay
This protocol outlines a common method for measuring the inhibitory effect of a compound on DGAT1 activity in a cell-free system.[2][3]
Materials:
-
DGAT1 inhibitor (e.g., PF-04620110)
-
DGAT1-expressing cell lysate or microsomes
-
Substrates: 1,2-dioleoylglycerol and [14C]-oleoyl-CoA
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)
-
Quenching solution (e.g., chloroform/methanol 2:1 v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Prepare stock solutions of the DGAT1 inhibitor, 1,2-dioleoylglycerol, and [14C]-oleoyl-CoA.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DGAT1-expressing cell lysate/microsomes, and the DGAT1 inhibitor at various concentrations.
-
Initiate Reaction: Add the substrates (1,2-dioleoylglycerol and [14C]-oleoyl-CoA) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Quantification: Transfer an aliquot of the organic phase (containing the [14C]-labeled triacylglycerol product) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration relative to a vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGAT1 signaling pathway and a typical experimental workflow for evaluating a DGAT1 inhibitor.
Caption: DGAT1 catalyzes the final step in triglyceride synthesis.
Caption: Workflow for an in vitro DGAT1 inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
